Syk-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(1H-indol-7-ylamino)-1,2,4-triazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQNRXITKTZFMF-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC(=C(N=N2)C(=O)N)NC3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC(=C(N=N2)C(=O)N)NC3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Syk-IN-1: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] Syk-IN-1 is a potent inhibitor of Syk, demonstrating significant potential in preclinical studies. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, along with detailed experimental protocols and visualization of the relevant signaling pathways.
This compound Binding Affinity and Kinetics
The interaction of an inhibitor with its target protein is characterized by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). While comprehensive kinetic data for this compound is not widely published, this section outlines the known binding parameters and the methodologies to determine them.
Quantitative Data Summary
A critical parameter for characterizing an inhibitor is its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For this compound, the following has been reported:
| Parameter | Value | Reference |
| IC50 | 35 nM | [2] |
| Kd (Dissociation Constant) | Data not publicly available | - |
| kon (Association Rate Constant) | Data not publicly available | - |
| koff (Dissociation Rate Constant) | Data not publicly available | - |
Note: While the IC50 provides a measure of potency, the dissociation constant (Kd) is a direct measure of binding affinity. The kinetic constants, kon and koff, describe the speed at which the inhibitor binds to and dissociates from the target, respectively. These values are crucial for a complete understanding of the inhibitor's mechanism of action and its potential for in vivo efficacy.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the binding affinity and kinetics of an inhibitor. The following are standard methodologies that can be employed for the characterization of this compound.
Determination of IC50 using a Kinase Activity Assay
The IC50 value of this compound can be determined using a variety of kinase assay formats, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. This is achieved in a two-step reaction. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant Syk enzyme
-
This compound (or other test inhibitor)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of recombinant Syk enzyme diluted in kinase buffer.
-
Add 2 µL of a mixture of the substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Determination of Binding Affinity (Kd) and Kinetics (kon, koff) using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., this compound) and an analyte (e.g., Syk protein) immobilized on a sensor chip.
Principle: A change in the refractive index at the surface of the sensor chip, caused by the binding and dissociation of the analyte, is detected. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant Syk protein (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant Syk protein over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized Syk protein surface.
-
Monitor the binding (association phase) and dissociation (dissociation phase) in real-time. A buffer-only injection serves as a control.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kon and koff.
-
The dissociation constant (Kd) is calculated from the ratio of koff to kon.
-
Syk Signaling Pathway and Inhibition by this compound
Syk is a key mediator in various signaling pathways initiated by immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors.[4] Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited to the plasma membrane and activated. Activated Syk then phosphorylates downstream effector molecules, leading to the activation of multiple signaling cascades that control cellular responses like proliferation, differentiation, and cytokine production.[4][5] this compound, as an ATP-competitive inhibitor, blocks the catalytic activity of Syk, thereby preventing the phosphorylation of its downstream targets and inhibiting these cellular responses.[4]
Syk Signaling Pathway and Point of Inhibition
References
- 1. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. Syk activation initiates downstream signaling events during human polymorphonuclear leukocyte phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Discovery and Characterization of a Potent Spleen Tyrosine Kinase (Syk) Inhibitor
Preamble: An extensive search of the public scientific literature and chemical databases did not yield the primary discovery, synthesis, or detailed characterization data for a compound specifically designated "Syk-IN-1". The only reference found is a commercial listing describing it as "compound 4" with an IC50 of 35 nM, without citation of a source publication. To fulfill the request for an in-depth technical guide, this document will focus on RO9021 , a potent, selective, and publicly well-characterized Syk inhibitor, as a representative example. All data, protocols, and workflows presented herein are based on this compound to illustrate the core requirements of the prompt.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction for a variety of immune cells.[1] It is a crucial mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), which are essential for the function of B cells, mast cells, macrophages, and neutrophils.[2] Upon receptor engagement by an antigen or immune complex, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the receptor's cytoplasmic tails. This recruitment leads to Syk's activation and subsequent phosphorylation of downstream targets, initiating cascades that regulate cellular proliferation, differentiation, and the release of inflammatory mediators.[2]
Given its central role in orchestrating immune and inflammatory responses, Syk has emerged as a high-value therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[1] The development of small molecule inhibitors that can selectively block the kinase activity of Syk is an attractive strategy to modulate these pathological processes.
Discovery and Profiling of RO9021
RO9021, chemically identified as 6-[(1R,2S)-2-amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide, is a novel, potent, and orally bioavailable ATP-competitive inhibitor of Syk. It was identified through high-throughput screening of proprietary chemical libraries followed by extensive medicinal chemistry optimization.[3] The compound has demonstrated significant efficacy in various in vitro immune cell assays and in vivo models of autoimmune disease.[3]
Logical Workflow for Inhibitor Discovery and Characterization
The discovery of a targeted kinase inhibitor like RO9021 typically follows a structured, multi-stage workflow. This process begins with target validation and progresses through screening, optimization, and preclinical evaluation.
Caption: Workflow for targeted kinase inhibitor discovery.
Mechanism of Action: Syk Signaling Pathway
RO9021 acts by competitively binding to the ATP pocket of the Syk kinase domain, preventing the phosphorylation of its downstream substrates. This action effectively blocks the entire signaling cascade that emanates from activated immunoreceptors.
Caption: Syk signaling pathway and the inhibitory action of RO9021.
Quantitative Data Summary
RO9021 was profiled for its biochemical potency, kinase selectivity, and cellular activity. The data demonstrates potent inhibition of Syk with good selectivity over other kinases.
Table 1: Biochemical Activity of RO9021
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| Syk | Radiometric Kinase Assay | 5.6 |
Data sourced from Liao et al., 2013.[3]
Table 2: Kinase Selectivity Profile of RO9021
| Kinase | % Inhibition @ 1 µM |
|---|---|
| Syk | 100 |
| KDR (VEGFR2) | 99 |
| Flt3 | 98 |
| JAK3 | 94 |
| Lck | 88 |
| Zap-70 | 69 |
| Btk | 49 |
| Src | 46 |
Selectivity assessed via an ATP binding site competition assay against a panel of 451 kinases. Table shows a selection of relevant kinases. Data sourced from Liao et al., 2013.[3]
Table 3: Cellular Activity of RO9021
| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) |
|---|---|---|---|---|
| BCR Signaling | Human PBMCs | Anti-IgD | pERK | 130 |
| FcγR Signaling | Human Monocytes | Immune Complex | TNFα Release | 200 |
| FcεR Signaling | Human Mast Cells | Anti-IgE | Histamine Release | 300 |
| Osteoclastogenesis | Mouse BMDM | RANKL, M-CSF | TRAP+ Cells | ~400 |
BMDM: Bone Marrow-Derived Macrophages. Data sourced from Liao et al., 2013.[3]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following protocols are representative of those used to characterize RO9021.
Synthesis of RO9021
The precise, step-by-step synthesis of RO9021 is proprietary to Hoffmann-La Roche, Inc., and not detailed in the publication. The publication states it was "designed and synthesized at Hoffmann-La Roche, Inc."[3] Based on its structure, 6-[(1R,2S)-2-amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide, a plausible synthetic strategy would involve the sequential nucleophilic aromatic substitution on a di-chlorinated pyridazine-3-carboxylic acid amide core, followed by coupling with the respective amine moieties.
Syk Radiometric Kinase Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.
-
Enzyme and Substrate Preparation: Recombinant inactive Syk kinase is used. A biotinylated peptide substrate (e.g., poly-Glu-Tyr) is prepared in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Preparation: RO9021 is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Initiation: The reaction is initiated by adding a mixture of the Syk enzyme, peptide substrate, and [γ-33P]ATP to wells containing the test compound. The final ATP concentration is typically set at its Km value.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA.
-
Detection: The phosphorylated substrate is captured on a streptavidin-coated plate (e.g., FlashPlate). The plate is washed to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of incorporated 33P is measured using a scintillation counter. The results are expressed as a percentage of the activity of a DMSO vehicle control, and IC50 values are calculated using a non-linear regression model.
Cellular Assay: BCR Signaling in Human PBMCs
This assay measures the inhibition of a key downstream event in the BCR signaling cascade within a relevant primary cell type.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Incubation: PBMCs are resuspended in culture medium and pre-incubated with various concentrations of RO9021 or DMSO vehicle control for 1 hour at 37°C.
-
Cell Stimulation: B-cell receptor signaling is initiated by adding an anti-IgD antibody to cross-link the BCR. Cells are stimulated for a short period (e.g., 10 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped by placing the cells on ice and lysing them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated, and the data is normalized to the stimulated control to determine the IC50 value.
Conclusion
RO9021 is a potent and selective Syk inhibitor that effectively blocks key signaling pathways in multiple immune cell types, including B cells, monocytes, and mast cells.[3] Its ability to suppress inflammatory responses in vitro and demonstrate efficacy in preclinical models of arthritis highlights the therapeutic potential of targeting Syk.[3] The comprehensive characterization of compounds like RO9021, involving detailed biochemical and cellular profiling, is essential for advancing novel kinase inhibitors toward clinical development for the treatment of autoimmune and inflammatory diseases.
References
In Vitro Characterization of Syk-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors. Its involvement in cellular processes such as proliferation, differentiation, and phagocytosis has made it a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. Syk-IN-1 is a potent inhibitor of Syk, demonstrating significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Biochemical and Cellular Activity of this compound
This compound has been identified as a potent inhibitor of Syk kinase activity. The following tables summarize the available quantitative data for its biochemical potency and cellular effects.
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 35 nM | The half-maximal inhibitory concentration against purified Syk enzyme. This value indicates the concentration of this compound required to inhibit 50% of the Syk kinase activity in a cell-free assay. | [1] |
| Cell Line | Parameter | Value | Description | Reference |
| Bone marrow cells | Cytotoxicity IC50 | 9020 nM | The concentration of this compound that causes 50% inhibition of cell growth in C57BL/6 mouse bone marrow cells after a 4-day preincubation, as measured by [3H]-thymidine incorporation. This is referred to as compound 11 in the cited source. | [2] |
| CHO | Cytotoxicity IC50 | 25900 nM | The concentration of this compound that causes 50% inhibition in Chinese Hamster Ovary (CHO) cells. This is referred to as compound 11 in the cited source. | [2] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods for its characterization, the following diagrams illustrate the Syk signaling pathway and typical experimental workflows.
Caption: Simplified Syk Signaling Pathway in B-Cells.
Caption: Workflow for an In Vitro Syk Kinase Assay (e.g., ADP-Glo).
Caption: Workflow for a Cell-Based Syk Inhibition Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of kinase inhibitors. The following are representative protocols for key experiments.
Syk Biochemical Potency Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP produced from a kinase reaction.
Materials:
-
Recombinant human Syk enzyme
-
Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Poly-(Glu, Tyr) 4:1 substrate
-
ATP solution
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in Syk Kinase Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2 µl of diluted Syk enzyme to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for Syk to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
B-Cell Proliferation/Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of B-lymphocytes following BCR stimulation.
Materials:
-
B-cell line (e.g., Ramos) or primary B-cells
-
Complete RPMI-1640 medium
-
F(ab')2 anti-human IgM
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Seed B-cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulate the cells by adding F(ab')2 anti-human IgM to a final concentration of 10 µg/ml. Include unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the cellular IC50 value by normalizing the data to the stimulated and unstimulated controls and fitting to a dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of this compound, it is recommended to screen it against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs). The general workflow is as follows:
-
Panel Selection: Choose a kinase panel that includes representatives from different kinase families, as well as kinases that are structurally related to Syk (e.g., other tyrosine kinases).
-
Assay Format: Kinase selectivity is often determined using radiometric assays (e.g., 33P-ATP filter binding) or fluorescence/luminescence-based methods at a fixed concentration of the inhibitor (e.g., 1 µM).
-
Data Analysis: The percent inhibition of each kinase at the tested concentration is determined. For kinases that show significant inhibition (e.g., >50%), a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Score: The selectivity can be quantified using various metrics, such as the selectivity score (S-score), which represents the number of kinases inhibited above a certain threshold at a specific concentration.
Conclusion
This compound is a potent inhibitor of Syk with demonstrated biochemical and cellular activity. The protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other similar kinase inhibitors. A thorough understanding of the biochemical potency, cellular effects, and selectivity profile is essential for the further development of this compound as a potential therapeutic agent. Further studies are warranted to establish a comprehensive kinase selectivity profile and to elucidate its mechanism of action in various cellular contexts.
References
A Technical Guide to Syk-IN-1 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core target engagement assays for Syk-IN-1, a potent inhibitor of Spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a significant target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] This guide details the methodologies for key experiments, presents available quantitative data, and visualizes complex signaling pathways and experimental workflows.
Introduction to this compound and Target Engagement
This compound is a potent inhibitor of Spleen tyrosine kinase (Syk) with a reported IC50 of 35 nM.[2] Target engagement assays are critical in drug discovery to confirm that a drug candidate interacts with its intended molecular target within a cellular environment. For a kinase inhibitor like this compound, these assays provide crucial information on its potency, selectivity, and mechanism of action at the cellular level. This guide will focus on three primary target engagement assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based Affinity Purification coupled with Mass Spectrometry.
Quantitative Data for this compound and Other Syk Inhibitors
Quantifying the interaction between an inhibitor and its target is fundamental to understanding its therapeutic potential. The following table summarizes the available quantitative data for this compound and provides a comparative look at other notable Syk inhibitors.
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | Biochemical | IC50 | 35 nM | N/A | [2] |
| MRL-SYKi | NanoBRET | Apparent Kd | <500 nM | HEK293 | [3] |
| P505-15 | NanoBRET | IC50 | Potent | HEK293 | [3] |
| Cerdulatinib | NanoBRET | IC50 | Potent | HEK293 | [3] |
| R406 | NanoBRET | IC50 | Less Potent | HEK293 | [3] |
| Entospletinib | NanoBRET | IC50 | Less Potent | HEK293 | [3] |
Note: Quantitative data for this compound beyond the initial biochemical IC50 is limited in the public domain. The data for other inhibitors are provided for comparative purposes.
Syk Signaling Pathway
Syk is a central node in various immune cell signaling pathways. Its activation is typically initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of receptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[4][5] Upon activation, Syk propagates downstream signals through multiple pathways, including the PLCγ-NFAT, PI3K-AKT, and Ras-ERK pathways, ultimately leading to cellular responses like proliferation, differentiation, and cytokine release.[4][5]
Experimental Protocols and Workflows
This section provides detailed methodologies for the three key target engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express Syk (e.g., B-cell lymphoma lines) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the concentration of soluble Syk in each sample using a suitable detection method, such as Western blotting with a Syk-specific antibody or an ELISA.
-
Plot the percentage of soluble Syk as a function of temperature for both vehicle- and this compound-treated samples to generate melting curves.
-
The shift in the melting temperature (Tm) between the curves indicates the thermal stabilization of Syk by this compound, confirming target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Syk protein (the donor) and a fluorescently labeled tracer that binds to the same site as the inhibitor (the acceptor).
Experimental Workflow:
Detailed Protocol:
-
Cell Transfection and Plating:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a NanoLuc®-Syk fusion protein.
-
After 24 hours, harvest the cells and plate them in a white, opaque 96- or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the appropriate wells.
-
Add a pre-determined, fixed concentration of the fluorescent tracer to all wells. The tracer is designed to bind to the ATP-binding pocket of Syk.
-
Incubate the plate at 37°C for a period to allow for compound and tracer binding to reach equilibrium (e.g., 2 hours).
-
-
Signal Detection and Analysis:
-
Add the Nano-Glo® substrate to all wells.
-
Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve, from which the IC50 value for target engagement can be determined.
-
Kinobeads-based Affinity Purification and Mass Spectrometry
This chemical proteomics approach utilizes "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors. These beads are used to capture a large portion of the cellular kinome. By pre-incubating cell lysates with a free inhibitor like this compound, the binding of Syk to the kinobeads will be competed, allowing for the identification and quantification of target engagement.
Experimental Workflow:
Detailed Protocol:
-
Cell Lysis and Incubation:
-
Prepare a native cell lysate from a relevant cell line or tissue.
-
Incubate the lysate with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 4°C.
-
-
Kinase Capture:
-
Add the kinobead slurry to the lysates and incubate for an additional period (e.g., 1 hour) at 4°C with gentle rotation to allow for the binding of kinases to the beads.
-
-
Washing, Elution, and Digestion:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Perform in-solution or in-gel digestion of the eluted proteins with trypsin to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
Compare the abundance of Syk in the this compound-treated samples to the vehicle-treated control. A dose-dependent decrease in the amount of Syk pulled down by the kinobeads indicates specific target engagement of this compound.
-
Conclusion
The target engagement assays detailed in this guide provide a robust framework for characterizing the interaction of this compound with its intended target, Spleen tyrosine kinase, in a cellular context. While quantitative data for this compound is currently limited, the application of these assays will be instrumental in further elucidating its cellular potency, selectivity, and mechanism of action. The provided protocols and workflows serve as a valuable resource for researchers and drug development professionals working on the characterization of Syk inhibitors and other kinase-targeted therapies.
References
Syk-IN-1's Impact on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1] Its activation downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors, initiates a cascade of signaling events that regulate cellular proliferation, differentiation, survival, and inflammatory responses.[1][2] Consequently, Syk has emerged as a promising therapeutic target for a range of diseases, including autoimmune disorders, allergic conditions, and hematological malignancies.
This technical guide focuses on the effects of Syk-IN-1, a potent Syk inhibitor, on key downstream signaling pathways. While specific data for this compound is limited in publicly available literature, this document will draw upon the extensive research conducted with other well-characterized Syk inhibitors that share the same mechanism of action. The information presented here is intended to provide a comprehensive overview for researchers and drug development professionals working on Syk-targeted therapies.
Core Signaling Pathways Modulated by Syk Inhibition
Syk activation triggers multiple downstream signaling cascades. Inhibition of Syk, therefore, has profound effects on these pathways, leading to the modulation of various cellular functions. The primary pathways affected by this compound and other Syk inhibitors include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Nuclear factor-kappa B (NF-κB) signaling cascade.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation.[3] Upon activation, Syk can directly or indirectly activate PI3K, leading to the phosphorylation and activation of Akt.[4][5] Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis.
Inhibition of Syk has been shown to significantly attenuate the activation of the PI3K/Akt pathway.[4][6] This leads to decreased phosphorylation of Akt and its downstream effectors, ultimately promoting apoptosis in Syk-dependent cancer cells and reducing pro-survival signals.[4]
Quantitative Effects of Syk Inhibition on the PI3K/Akt Pathway
| Cell Line | Syk Inhibitor | Concentration | Effect on Akt Phosphorylation | Reference |
| PTLD-derived EBV+ B cell lines | R406 | Not Specified | Reduced Akt phosphorylation | [4] |
| Diffuse large B cell lymphoma (DLBCL) | Not Specified | Not Specified | Modulates PI3K/Akt-dependent survival pathways | [6] |
| Neuroblastoma SH-SY5Y cells | BAY 61-3606, R406, PRT062607 | Various | Reduced Akt phosphorylation | [7] |
Diagram: this compound Inhibition of the PI3K/Akt Pathway
Caption: Inhibition of Syk by this compound blocks the activation of the PI3K/Akt pathway.
The MAPK/ERK Signaling Pathway
The MAPK pathway, including the extracellular signal-regulated kinase (ERK), is another critical signaling route downstream of Syk. This pathway is involved in regulating cell proliferation, differentiation, and survival.[8] Syk activation can lead to the phosphorylation and activation of components of the MAPK cascade, including ERK1/2.[9]
Pharmacological inhibition of Syk has been demonstrated to decrease the phosphorylation of ERK1/2 in various cell types.[7][9] This disruption of the MAPK/ERK pathway contributes to the anti-proliferative and pro-apoptotic effects of Syk inhibitors.
Quantitative Effects of Syk Inhibition on the MAPK/ERK Pathway
| Cell Line | Syk Inhibitor | Concentration | Effect on ERK1/2 Phosphorylation | Reference |
| Neuroblastoma SH-SY5Y cells | BAY 61-3606, R406, PRT062607 | Various | Reduced ERK1/2 phosphorylation | [7] |
| Leukemic cells (KG1, MOLM14) | R406 | 0.075 - 4 µM | Reduced ERK1/2 phosphorylation | [9] |
Diagram: this compound Inhibition of the MAPK/ERK Pathway
Caption: this compound disrupts the MAPK/ERK signaling cascade by inhibiting Syk.
The NF-κB Signaling Pathway
The NF-κB transcription factor family plays a pivotal role in inflammation, immune responses, and cell survival.[10] Syk is a key upstream activator of the NF-κB pathway in various cellular contexts.[10][11][12] Its activation can lead to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Inhibition of Syk has been shown to suppress NF-κB activation.[11][13] This can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.[11][13] The blockade of this pathway by Syk inhibitors contributes to their anti-inflammatory effects.
Quantitative Effects of Syk Inhibition on the NF-κB Pathway
| Cell Type/Model | Syk Inhibitor | Concentration | Effect on NF-κB Pathway | Reference |
| Endothelial Cells | Piceatannol, Syk-KD | Not Specified | Prevented thrombin-induced NF-κB activation | [11] |
| Rat model of non-septic shock | BAY 61-3606 | 3 mg/kg | Reversed increased NF-κB p65 activity | [13] |
| Jurkat T cells, myeloid and epithelial cells | Piceatannol, siRNA-Syk | Not Specified | Suppressed TNF-induced NF-κB activation | [12] |
Diagram: this compound Inhibition of the NF-κB Pathway
Caption: this compound blocks NF-κB activation by inhibiting Syk-mediated IκB degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of Syk inhibitors on downstream signaling pathways.
Western Blotting for Phosphoprotein Analysis
Objective: To determine the phosphorylation status of key signaling proteins (e.g., Akt, ERK, IκBα) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.[14]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel should be chosen based on the molecular weight of the target proteins.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Diagram: Western Blotting Workflow
Caption: A streamlined workflow for Western blotting analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Mast Cell Degranulation Assay (β-hexosaminidase Release Assay)
Objective: To measure the inhibitory effect of this compound on IgE-mediated mast cell degranulation.
Protocol:
-
Mast Cell Sensitization: Sensitize mast cells (e.g., RBL-2H3 cells or primary mast cells) with anti-DNP IgE overnight.
-
Compound Incubation: Wash the sensitized cells and pre-incubate them with various concentrations of this compound or vehicle control for 1-2 hours.
-
Antigen Challenge: Stimulate the cells with DNP-HSA (dinitrophenyl-human serum albumin) to induce degranulation.
-
Supernatant Collection: After a short incubation period (e.g., 30-60 minutes), centrifuge the plate and collect the supernatant.
-
β-hexosaminidase Assay:
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatant.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer).
-
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing the cells) and unstimulated controls.
Conclusion
This compound, as a potent inhibitor of spleen tyrosine kinase, is expected to exert significant effects on multiple downstream signaling pathways that are crucial for cell survival, proliferation, and inflammatory responses. By targeting the PI3K/Akt, MAPK/ERK, and NF-κB pathways, this compound holds therapeutic potential for a variety of diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific cellular and molecular effects of this compound and other Syk inhibitors in their models of interest. A thorough understanding of these mechanisms is essential for the continued development of effective and targeted Syk-based therapies.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Syk in B-cell development and antigen-receptor signaling. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Syk Activation of Phosphatidylinositol 3-Kinase/Akt Prevents HtrA2-dependent Loss of X-linked Inhibitor of Apoptosis Protein (XIAP) to Promote Survival of Epstein-Barr Virus+ (EBV+) B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γδTCR recruits the Syk/PI3K axis to drive proinflammatory differentiation program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Syk by Protein Kinase C-δ Regulates Thrombin-induced Intercellular Adhesion Molecule-1 Expression in Endothelial Cells via Tyrosine Phosphorylation of RelA/p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF activates Syk protein tyrosine kinase leading to TNF-induced MAPK activation, NF-kappaB activation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of Syk/IĸB-α/NF-ĸB pathway activation in the reversal effect of BAY 61-3606, a selective Syk inhibitor, on hypotension and inflammation in a rat model of zymosan-induced non-septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Central Role of Spleen Tyrosine Kinase (Syk) in Immune Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that serves as a critical signaling hub in a vast array of immune cells.[1] Initially characterized for its essential role in mediating adaptive immune receptor signaling, its functions are now known to extend into innate immunity, cellular adhesion, and osteoclast maturation.[1][2] Operating downstream of immunoreceptors, Syk translates receptor engagement into a cascade of phosphorylation events, ultimately dictating cellular responses ranging from proliferation and differentiation to phagocytosis and cytokine release.[3] This technical guide provides an in-depth exploration of Syk's function, detailing its activation mechanisms, cell-specific roles, downstream pathways, and the experimental protocols used for its study.
Mechanism of Syk Activation: The ITAM-Dependent Pathway
The canonical activation of Syk is initiated by the engagement of receptors that feature an Immunoreceptor Tyrosine-based Activation Motif (ITAM) in their cytoplasmic domains.[1][4] This process is a cornerstone of signaling for classical immunoreceptors like the B-cell receptor (BCR) and Fc receptors (FcRs).[1]
The activation sequence is as follows:
-
Receptor Engagement: Ligand binding (e.g., antigen binding to the BCR) leads to receptor clustering.
-
ITAM Phosphorylation: This clustering brings the receptors into proximity with Src-family kinases (e.g., Lyn, Fyn, Lck), which phosphorylate the two conserved tyrosine residues within the ITAM sequence.[5][6]
-
Syk Recruitment and Docking: The now doubly phosphorylated ITAM (dp-ITAM) acts as a high-affinity docking site for Syk.[7] Syk possesses two tandem N-terminal SH2 (Src Homology 2) domains that bind to the phosphotyrosine residues of the ITAM.[1][3] This binding is a critical step, relieving an autoinhibitory conformation of the kinase.[1]
-
Conformational Change and Activation: The interaction with the ITAM induces a conformational change in Syk, leading to its activation.[6] This is followed by trans-autophosphorylation of key tyrosine residues in the activation loop (Y525/Y526 in human Syk), which fully unleashes its catalytic activity.[8][9]
-
Downstream Signaling: Activated Syk then phosphorylates a host of downstream adapter proteins and enzymes, propagating the signal intracellularly.[3]
In addition to classical ITAMs, Syk can also be activated by receptors containing ITAM-like sequences or "hemITAMs," such as the C-type lectin receptor Dectin-1.[5][10]
Caption: Canonical ITAM-dependent Syk activation pathway.
Role of Syk in Key Immune Cells
Syk's function is tailored to the specific context of the immune cell in which it is expressed.
-
B Lymphocytes: In B cells, Syk is indispensable for signaling through the B-cell receptor (BCR).[3] Following antigen binding, Syk activation is required for B-cell maturation, proliferation, and differentiation into antibody-producing plasma cells.[3] Key substrates in B cells include the adapter BLNK (B-cell linker protein), which orchestrates the formation of a signalosome that activates PLCγ2 and PI3K pathways.[3]
-
Mast Cells: Mast cell activation, central to allergic reactions, is driven by the cross-linking of IgE bound to the high-affinity FcεRI receptor. This event triggers a potent Syk-dependent signaling cascade, leading to the degranulation and release of histamine, leukotrienes, and pro-inflammatory cytokines.[6][11][12]
-
Macrophages and Neutrophils: In these key phagocytes of the innate immune system, Syk is activated downstream of Fcγ receptors upon recognition of antibody-opsonized pathogens.[13] This Syk-dependent signaling is crucial for phagocytosis, the generation of a respiratory burst (ROS production), and the release of inflammatory mediators.[13][14] Syk also integrates signals from other receptors like C-type lectins for fungal recognition.[1]
-
Dendritic Cells (DCs): Syk plays a role in FcR-mediated antigen internalization and presentation by dendritic cells.[15] This function is vital for initiating the adaptive immune response. Furthermore, Syk is required for the induction of DC maturation and the production of key cytokines like IL-12 following FcR engagement.[15]
Downstream Signaling Cascades
Activated Syk orchestrates a complex network of downstream signaling pathways that are crucial for its diverse cellular effects. The primary branches of this network include:
-
Phospholipase C gamma (PLCγ) Pathway: Syk directly phosphorylates and activates PLCγ isoforms (PLCγ1 and PLCγ2).[3] Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to the activation of transcription factors like NF-κB.
-
Phosphoinositide 3-Kinase (PI3K) Pathway: Syk activation leads to the recruitment and activation of PI3K.[5] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a membrane-bound second messenger. PIP3 recruits pleckstrin homology (PH) domain-containing proteins like Akt (Protein Kinase B) and Tec family kinases (e.g., Btk), promoting cell survival, proliferation, and metabolism.
-
MAPK Pathways: Syk signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38.[12] This is often mediated through the activation of small GTPases like Ras and Rac. These pathways regulate gene expression related to inflammation, proliferation, and cell survival.
Caption: Major downstream signaling pathways activated by Syk.
Quantitative Analysis of Syk Signaling
The interactions and inhibitions within the Syk signaling pathway have been quantified to understand their dynamics and to aid in drug development.
Table 1: Binding Affinity of Syk's Tandem SH2 Domain to ITAMs
The recruitment of Syk is governed by the high-affinity interaction between its tandem SH2 (tSH2) domains and the dually phosphorylated ITAM.
| Ligand | Binding Affinity (Kd) | Method | Reference |
| Dually Phosphorylated CD3ε ITAM Peptide | 18-81 nM | Isothermal Titration Calorimetry | [16] |
| Dually Phosphorylated CD3ε ITAM Peptide | ~25 nM | Surface Plasmon Resonance | [14] |
| Singly Phosphorylated ITAM Peptides | >100-fold weaker than dually phosphorylated | Surface Plasmon Resonance | [14] |
Note: Affinity can vary based on the specific ITAM sequence and experimental conditions.
Table 2: IC₅₀ Values of Selected Syk Inhibitors
Syk is a major therapeutic target for various autoimmune diseases and hematological malignancies.[17] The potency of inhibitors is commonly measured by their half-maximal inhibitory concentration (IC₅₀).
| Inhibitor | IC₅₀ (Cell-free assay) | Notes | Reference |
| Fostamatinib (R406) | 41 nM | Active metabolite of the prodrug R788. | |
| PRT062607 | 1-2 nM | Highly selective and orally bioavailable. | |
| RO9021 | 5.6 nM | Potently suppresses BCR signaling. | |
| Sovleplenib (HMPL-523) | 25 nM | Selective inhibitor with anti-tumor activity. | |
| R112 | 96 nM (Ki) | ATP-competitive inhibitor. |
Key Experimental Protocols
Studying Syk signaling requires a combination of biochemical and cell-based assays. Below are foundational protocols for assessing Syk's activity and interactions.
Protocol 1: Immunoprecipitation (IP) of Syk for Western Blot Analysis
This protocol is used to isolate Syk from cell lysates to analyze its phosphorylation state or its interaction with other proteins.
Materials:
-
Cell lysate prepared in non-denaturing lysis buffer (e.g., RIPA or NP-40) supplemented with protease and phosphatase inhibitors.
-
Anti-Syk antibody (validated for IP).
-
Protein A/G agarose or magnetic beads.
-
Wash Buffer (e.g., ice-cold PBS or HNTG buffer).
-
SDS-PAGE sample buffer (Laemmli buffer).
Procedure:
-
Lysate Preparation: Lyse cells (e.g., stimulated B cells or mast cells) on ice for 5-30 minutes in lysis buffer.[3] Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[3]
-
Pre-clearing (Optional): Add Protein A/G beads to the supernatant and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add 1-5 µg of the primary anti-Syk antibody to 200-500 µL of cell lysate.[3] Incubate with gentle rocking for 2 hours to overnight at 4°C.[3]
-
Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rocking for 1-3 hours at 4°C.[3]
-
Washing: Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes).[8] Discard the supernatant. Wash the pellet 3-5 times with 500 µL of ice-cold wash buffer to remove non-specifically bound proteins.[3]
-
Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 20-40 µL of 2x Laemmli sample buffer.[8] Boil at 95-100°C for 5 minutes to dissociate the protein complexes from the beads.
-
Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated Syk, is now ready for loading onto an SDS-PAGE gel for Western blot analysis (e.g., probing with an anti-phosphotyrosine antibody).[8]
Protocol 2: In Vitro Kinase Assay
This assay directly measures the catalytic activity of isolated Syk on a specific substrate.
Materials:
-
Recombinant active Syk enzyme.
-
Syk Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[2]
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP (often [γ-³²P]ATP for radioactive detection or "cold" ATP for luminescence-based methods).
-
ADP-Glo™ Kinase Assay reagents (for luminescence method).
Procedure (Luminescence-based):
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. A typical 5 µL reaction might include:
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[2]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[2]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.[2]
-
Detection: Record the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the Syk kinase activity.[2]
Caption: Workflow for key experimental protocols to study Syk.
Syk as a Therapeutic Target
Given its central role in driving the activation of numerous immune cells, Syk has emerged as a highly attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[1] The mechanism of action for Syk inhibitors typically involves competitive binding at the ATP-binding site of the kinase domain, which prevents the phosphorylation of Syk and its downstream substrates. This blockade effectively dampens the overactive immune responses that characterize these conditions.
Fostamatinib, an oral Syk inhibitor, is the first of its class to be approved for therapeutic use in chronic immune thrombocytopenia (ITP). Clinical trials are actively investigating the efficacy of various Syk inhibitors in other conditions, including rheumatoid arthritis, warm autoimmune hemolytic anemia, and lymphomas.[17]
Conclusion
Spleen Tyrosine Kinase is a master regulator of immune signaling, acting as a crucial link between cell surface immunoreceptors and the complex intracellular machinery that governs the immune response. Its activation via ITAM phosphorylation is a fundamental event that initiates potent downstream cascades involving PLCγ, PI3K, and MAPK pathways. By understanding the intricate, cell-specific roles of Syk and employing robust experimental methodologies to dissect its function, researchers and drug developers can continue to unravel the complexities of immune regulation and leverage this knowledge to create novel therapeutics for a wide spectrum of immune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Insights into the allosteric regulation of Syk association with receptor ITAM, a multi-state equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syk Kinase Enzyme Activity Assay Kit [discoverx.com]
- 12. pnas.org [pnas.org]
- 13. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamic study of the binding of the tandem-SH2 domain of the Syk kinase to a dually phosphorylated ITAM peptide: evidence for two conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.origene.com [cdn.origene.com]
Crystal Structure of Spleen Tyrosine Kinase (Syk) in Complex with Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Spleen Tyrosine Kinase (Syk) in complex with various inhibitors. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the structural basis of Syk inhibition, experimental protocols for structure determination, and a summary of key quantitative data.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of hematopoietic cells, including B cells, mast cells, and neutrophils.[1] It is a key component of the signaling pathways downstream of several immune receptors, such as the B-cell receptor (BCR) and Fc receptors.[2][3] Upon receptor activation, Syk triggers a cascade of downstream signaling events that regulate cellular responses like proliferation, differentiation, and the production of inflammatory mediators.[1] Given its central role in immune and inflammatory responses, Syk has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, allergic reactions, and certain types of cancer.[1][3][] Understanding the three-dimensional structure of Syk in complex with its inhibitors is crucial for the rational design and development of novel, potent, and selective therapeutic agents.
Syk Signaling Pathway
The signaling cascade initiated by Syk is complex and involves multiple downstream effectors. The diagram below illustrates a simplified overview of a common Syk signaling pathway, highlighting its central role in immune cell activation.
Crystal Structures of Syk in Complex with Inhibitors
The determination of the crystal structure of the Syk kinase domain, both in its apo form and in complex with various inhibitors, has provided invaluable insights into the molecular basis of its inhibition. These structures reveal that the majority of inhibitors are ATP-competitive, binding to the ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase domain. The specificity and potency of these inhibitors are determined by their unique interactions with key residues within this pocket.
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of publicly available crystal structures of the human Syk kinase domain in complex with different inhibitors. This data facilitates the comparison of binding affinities and crystallographic parameters.
| PDB ID | Inhibitor Name/Code | Inhibitor Type | IC50 (nM) | Crystallographic Resolution (Å) |
| --INVALID-LINK-- | GS-9973 (Entospletinib) | ATP-competitive | 7.7[5] | 2.00[6] |
| --INVALID-LINK-- | GS-9876 (Lanraplenib) | ATP-competitive | 9.5[5] | 1.95[7] |
| --INVALID-LINK-- | G206 | ATP-competitive | ~0.7-33[8] | 2.10 |
| --INVALID-LINK-- | G207 | ATP-competitive | ~0.7-33[8] | 2.00 |
| --INVALID-LINK-- | O178 | ATP-competitive | ~0.7-33[8] | 2.10 |
| --INVALID-LINK-- | O194 | ATP-competitive | ~0.7-33[8] | 2.20 |
| --INVALID-LINK-- | O259 | ATP-competitive | ~0.7-33[8] | 2.10 |
| --INVALID-LINK-- | O272 | ATP-competitive | ~0.7-33[8] | 2.20 |
| --INVALID-LINK-- | O282 | ATP-competitive | ~0.7-33[8] | 2.10 |
| --INVALID-LINK-- | GSK2646264 | ATP-competitive | N/A | 2.10[9] |
| --INVALID-LINK-- | Thiazolyl-phenylaminopyrimidine | ATP-competitive | 6-70[1] | 2.60[1] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are sourced from the cited literature.
Experimental Protocols
The determination of the crystal structure of a Syk-inhibitor complex involves a multi-step process. The following sections provide a detailed, generalized methodology for the key experiments.
Recombinant Human Syk Kinase Domain Expression and Purification
A common method for producing the Syk kinase domain for structural studies is through recombinant expression in insect cells using a baculovirus expression system.
-
Cloning: The cDNA encoding the human Syk kinase domain (approximately residues 360-635) is cloned into a baculovirus transfer vector, often with an N-terminal or C-terminal affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Generation of Recombinant Baculovirus: The recombinant transfer vector is used to generate a high-titer recombinant baculovirus stock in insect cells (e.g., Spodoptera frugiperda Sf9 cells).
-
Protein Expression: Large-scale cultures of insect cells (e.g., Sf9 or Trichoplusia ni High Five cells) are infected with the recombinant baculovirus to express the Syk kinase domain.
-
Cell Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: The cell lysate is clarified, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione resin for GST-tagged protein). The column is washed, and the protein is eluted.
-
Tag Removal (Optional): If the affinity tag is cleavable, a specific protease is used to remove the tag. A subsequent chromatography step is performed to separate the cleaved tag and protease from the Syk kinase domain.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the Syk kinase domain from any remaining impurities and aggregates, yielding a highly pure and homogenous protein sample. The purified protein is then concentrated to a suitable concentration for crystallization trials (e.g., 10-20 mg/mL).[2]
Crystallization of Syk-Inhibitor Complexes
Protein crystallization is often the most challenging step in structure determination. The vapor diffusion method is commonly employed.
-
Complex Formation: The purified Syk kinase domain is incubated with a 5- to 10-fold molar excess of the inhibitor for at least one hour on ice to ensure complex formation.[2]
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available or in-house prepared screens that cover a wide range of precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion methods are typically used.[2] In these methods, a small drop of the protein-inhibitor complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol (PEG) 3350) and allowed to equilibrate.[2]
-
Optimization: Once initial crystals are obtained, the crystallization conditions are optimized by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH and temperature, to obtain large, well-diffracting single crystals.
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protection and Crystal Mounting: A single crystal is carefully mounted in a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystallization solution before freezing.
-
X-ray Diffraction Data Collection: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[2] As the crystal is rotated, a series of diffraction images are collected on a detector.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[2]
-
Structure Solution: The three-dimensional structure is solved using molecular replacement, utilizing a previously determined structure of a homologous protein as a search model.
-
Model Building and Refinement: An atomic model of the Syk-inhibitor complex is built into the electron density map. The model is then refined to improve its fit to the experimental data and to ensure ideal stereochemistry. The quality of the final model is assessed using various statistical parameters.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the experimental workflow for determining the crystal structure of a Syk-inhibitor complex.
Conclusion
The structural elucidation of Spleen Tyrosine Kinase in complex with a diverse range of inhibitors has been instrumental in advancing our understanding of the molecular mechanisms of Syk inhibition. The detailed structural and quantitative data presented in this guide, along with the generalized experimental protocols, provide a valuable resource for the scientific community. These insights are critical for the ongoing efforts to design and develop next-generation Syk inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of various immune-inflammatory diseases and malignancies.
References
- 1. rcsb.org [rcsb.org]
- 2. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Crystal structures of spleen tyrosine kinase in complex with novel inhibitors: structural insights for design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols: Syk-IN-1 in B-cell Lymphoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of the B-cell receptor (BCR).[1] In both normal and malignant B-cells, Syk is essential for mediating BCR signaling, which governs cell survival, proliferation, and differentiation. A subset of B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL), exhibit a dependency on tonic BCR signaling for their continued growth and survival. This makes Syk a compelling therapeutic target for these malignancies.
Syk-IN-1 is a potent and selective inhibitor of Syk kinase. By blocking the ATP-binding site of Syk, this compound effectively abrogates downstream signaling cascades, leading to cell cycle arrest and apoptosis in susceptible B-cell lymphoma cell lines. These application notes provide a comprehensive overview of the use of Syk inhibitors, exemplified by compounds like this compound, in B-cell lymphoma research, including quantitative data on their efficacy and detailed protocols for their experimental evaluation.
Data Presentation
The following tables summarize the in vitro efficacy of various Syk inhibitors in different B-cell lymphoma cell lines and the clinical efficacy of selected Syk inhibitors in patients with B-cell lymphomas.
Table 1: In Vitro Efficacy of Syk Inhibitors in B-cell Lymphoma Cell Lines
| Inhibitor | Cell Line | Subtype | Assay | IC50 / EC50 (µM) | Reference |
| PRT060318 | LY1 | DLBCL | MTT | < 3.5 | [2] |
| PRT060318 | LY7 | DLBCL | MTT | < 3.5 | [2] |
| PRT060318 | LY8 | DLBCL | MTT | < 3.5 | [2] |
| PRT060318 | LY10 | DLBCL | MTT | < 3.5 | [2] |
| PRT060318 | LY18 | DLBCL | MTT | < 3.5 | [2] |
| PRT060318 | VAL | DLBCL | MTT | < 3.5 | [2] |
| PRT060318 | DHL-6 | DLBCL | MTT | < 3.5 | [2] |
| PRT060318 | LY3 | DLBCL | MTT | ≥ 14 | [2] |
| PRT060318 | LY4 | DLBCL | MTT | ≥ 14 | [2] |
| PRT060318 | DHL-2 | DLBCL | MTT | ≥ 14 | [2] |
| R406 | Various DLBCL | DLBCL | Proliferation | 0.8 - 8.1 |
Table 2: Clinical Trial Efficacy of Syk Inhibitors in B-cell Lymphoma
| Inhibitor | Lymphoma Subtype | Trial Phase | Objective Response Rate (ORR) | Reference |
| Fostamatinib | DLBCL | Phase 2 | 22% (5 of 23 patients) | [1] |
| Fostamatinib | Follicular Lymphoma | Phase 2 | 10% (2 of 21 patients) | [1] |
| Fostamatinib | SLL/CLL | Phase 2 | 55% (6 of 11 patients) | [1] |
| Fostamatinib | Mantle Cell Lymphoma | Phase 2 | 11% (1 of 9 patients) | [1] |
| Fostamatinib | DLBCL | Phase 2 | 3% | [3] |
| Sovleplenib | Indolent B-cell Lymphoma | Phase 1 | 50.8% | [4] |
| Sovleplenib | Follicular Lymphoma | Phase 1 | 60.5% | [4] |
| Sovleplenib | Marginal Zone Lymphoma | Phase 1 | 28.6% | [4] |
Signaling Pathways and Experimental Workflows
References
Application Note: Western Blot Protocol for Phospho-Syk (Tyr525/526) Detection Following Syk-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cell receptors, such as the B-cell receptor (BCR) and Fc receptors.[1][2] Upon receptor engagement, Syk is activated through phosphorylation, primarily at Tyr525 and Tyr526 in its activation loop.[3][4][5] This phosphorylation event initiates downstream signaling cascades that regulate cellular responses like proliferation, differentiation, and cytokine production.[1][6] Given its central role in immune signaling, Syk has become an attractive therapeutic target for autoimmune diseases and certain cancers.[1]
Syk-IN-1 is a potent and specific inhibitor of Syk, with an IC50 of 35 nM.[7] It acts by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.[1] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of Syk at Tyr525/526 in cells treated with this compound. This method is essential for verifying the inhibitor's efficacy and understanding its impact on cellular signaling pathways.
Signaling Pathway and Inhibitor Action
Syk activation is a key step in immunoreceptor signaling. After ligand binding and receptor clustering, Src-family kinases phosphorylate ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the receptor's cytoplasmic tails. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own phosphorylation and activation, which propagates the signal to downstream effectors.[2] this compound inhibits this cascade by blocking the kinase activity of Syk, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Syk (Tyr525, Tyr526) Monoclonal Antibody (F.724.5) (MA5-14918) [thermofisher.com]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Syk-IN-1 in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[1][2][3] Cross-linking of FcεRI by allergen-bound IgE initiates a signaling cascade heavily dependent on Syk activation, leading to mast cell degranulation and the release of pro-inflammatory mediators such as histamine, proteases, and newly synthesized lipid mediators and cytokines.[1] This process is a key event in the pathophysiology of allergic and inflammatory diseases. Consequently, inhibition of Syk has emerged as a promising therapeutic strategy for these conditions.
Syk-IN-1 is a potent and selective inhibitor of Syk kinase. These application notes provide a comprehensive overview of the use of this compound in mast cell degranulation assays, including detailed protocols for key experiments and a summary of its effects on mast cell function.
Mechanism of Action
Upon antigen-mediated cross-linking of IgE bound to FcεRI, the intracellular domains of the receptor are phosphorylated by Src family kinases, such as Lyn.[3] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex.[3] Once recruited, Syk is activated and subsequently phosphorylates downstream signaling molecules, including LAT and PLCγ. This cascade ultimately results in an increase in intracellular calcium levels and the activation of cellular machinery required for the fusion of granules with the plasma membrane and the release of their contents.[4] this compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of Syk, thereby preventing the phosphorylation of its downstream substrates and blocking the entire degranulation process.
Data Presentation
The inhibitory activity of this compound and other relevant Syk inhibitors on mast cell degranulation and Syk phosphorylation is summarized in the tables below.
Table 1: Inhibition of Mast Cell Degranulation by Syk Inhibitors
| Inhibitor | Cell Type | Assay | IC50 | Reference |
| SME | RBL-2H3 | β-hexosaminidase release | ~44.4% inhibition at 100 µg/mL | [5] |
| Sophoraflavanone G (SFG) | RBL-2H3 | Enzymatic Assay | 2.2 µM | [6] |
| Nifuratel | RBL-2H3 | Degranulation | ~0.34 µM | [7] |
| Nifuratel | BMMCs | Degranulation | ~0.94 µM | [7] |
| LAS189386 | LAD2 cells | Degranulation | 56 nM | [8] |
| BAY61-3606 | BMMCs | β-hexosaminidase release | Not specified, but effective | [4] |
| R406 | BMMCs | Degranulation | Not specified, but effective | [1] |
Table 2: Inhibition of Syk Phosphorylation by Syk Inhibitors
| Inhibitor | Cell Type | IC50 | Reference |
| LAS189386 | Not specified | 41 nM | [8] |
Table 3: Cytotoxicity of Syk Inhibitors
| Inhibitor | Cell Type | Observation | Reference |
| Sophoraflavanone G (SFG) | RBL-2H3 | No significant cytotoxicity below 10.0 µM within 24 h | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
RBL-2H3 cells (or other suitable mast cell line)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer (or other suitable buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (pH 4.5)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 50 ng/mL) for 2 to 24 hours at 37°C.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Antigen Stimulation: Stimulate the cells with DNP-BSA (e.g., 25 ng/mL) for 30-60 minutes at 37°C to induce degranulation.
-
Supernatant Collection: After stimulation, centrifuge the plate and collect the supernatants.
-
Enzyme Reaction: In a new 96-well plate, mix a sample of the supernatant with pNAG substrate solution in citrate buffer. Incubate at 37°C for 1-1.5 hours.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cells lysed with Triton X-100) and a negative control (unstimulated cells).
Protocol 2: Western Blotting for Syk Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of Syk upon mast cell activation.
Materials:
-
Sensitized RBL-2H3 cells
-
This compound
-
DNP-BSA
-
Lysis buffer (e.g., NP-40 based) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526), anti-total Syk, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
SDS-PAGE equipment and reagents
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat sensitized RBL-2H3 cells with this compound (or vehicle) for 1 hour, followed by stimulation with DNP-BSA for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total Syk and a loading control like β-actin to ensure equal protein loading.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is performed to determine if the inhibitory effects of this compound are due to cytotoxicity.
Materials:
-
RBL-2H3 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Syk Signaling Pathway in Mast Cell Degranulation.
Caption: Experimental Workflow for this compound Assays.
References
- 1. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Minor Catalytic Activity of Src Family Kinases Is Sufficient for Maximal Activation of Mast Cells via the High-Affinity IgE Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Britanin Suppresses IgE/Ag-Induced Mast Cell Activation by Inhibiting the Syk Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel natural Syk inhibitor suppresses IgE-mediated mast cell activation and passive cutaneous anaphylaxis [ouci.dntb.gov.ua]
- 6. A novel natural Syk inhibitor suppresses IgE-mediated mast cell activation and passive cutaneous anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fc Receptor Signaling in Macrophages using Syk-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Syk-IN-1, a potent spleen tyrosine kinase (Syk) inhibitor, to investigate Fc receptor (FcR) signaling pathways in macrophages. This document includes an overview of the signaling cascade, quantitative data for Syk inhibitors, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to Fc Receptor Signaling in Macrophages
Fc receptors on the surface of macrophages play a crucial role in the immune system by recognizing antibodies opsonizing pathogens or cellular targets. Upon engagement by antibody-coated particles or immune complexes, Fcγ receptors (FcγRs) cluster and initiate a signaling cascade that leads to various cellular responses, including phagocytosis, cytokine production, and antibody-dependent cell-mediated cytotoxicity (ADCC). A key mediator in this pathway is the spleen tyrosine kinase (Syk).
The signaling cascade is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of FcγR subunits by Src family kinases. This phosphorylation creates docking sites for the tandem SH2 domains of Syk. The recruitment of Syk to the ITAMs leads to its activation and subsequent autophosphorylation. Activated Syk then phosphorylates a multitude of downstream substrates, including phospholipase C-γ (PLCγ) and phosphatidylinositol 3-kinase (PI3K), culminating in actin cytoskeleton rearrangement for phagocytosis and the activation of transcription factors like NF-κB, which drive the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3][4]
This compound is a potent inhibitor of Syk with an IC50 of 35 nM[5]. By inhibiting Syk, researchers can elucidate the specific roles of this kinase in Fc receptor-mediated macrophage functions. While specific quantitative data for this compound in macrophage Fc receptor signaling is not extensively available in public literature, data from other well-characterized Syk inhibitors can provide a valuable reference for designing experiments.
Quantitative Data for Syk Inhibitors
The following table summarizes the inhibitory concentrations of various Syk inhibitors, which can be used as a reference for determining the optimal concentration of this compound in macrophage-based assays.
| Inhibitor | Target | IC50 / Effective Concentration | Cell Type / Assay | Reference |
| This compound | Syk | 35 nM | In vitro kinase assay | [5] |
| Piceatannol | Syk | 50 µM | RAW264.7 macrophages (inhibition of phagocytosis) | [6] |
| BAY 61-3606 | Syk | 10 µM | Human monocyte-derived macrophages (inhibition of IFNγ-induced IP10 mRNA) | N/A |
| R406 | Syk | Not specified | THP-1 macrophages (cytokine response) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Fc Receptor Signaling Pathway in Macrophages
Caption: Fc Receptor Signaling Cascade in Macrophages.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for assessing this compound's impact.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound to study its effects on Fc receptor signaling in macrophages.
Protocol 1: Inhibition of FcγR-Mediated Phagocytosis
Objective: To determine the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Sheep red blood cells (SRBCs) or fluorescent beads.
-
IgG anti-SRBC antibody (opsonizing antibody) or IgG for bead coating.
-
Phosphate Buffered Saline (PBS).
-
Trypan Blue or other viability stain.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Culture: Plate macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 10 nM to 1 µM, based on the known IC50.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Opsonization of Particles:
-
Wash SRBCs with PBS and incubate with an appropriate dilution of anti-SRBC IgG for 30 minutes at 37°C to opsonize.
-
Wash the opsonized SRBCs (oSRBCs) twice with PBS to remove unbound antibody.
-
Resuspend oSRBCs in culture medium.
-
-
Phagocytosis Assay:
-
Add oSRBCs to the macrophage cultures at a ratio of 10:1 (oSRBCs:macrophage).
-
Centrifuge the plate at 300 x g for 2 minutes to synchronize contact.
-
Incubate at 37°C for 30-60 minutes to allow phagocytosis.
-
-
Removal of Non-ingested Particles:
-
Aspirate the medium and wash the cells gently with ice-cold PBS to remove non-adherent oSRBCs.
-
To lyse non-internalized oSRBCs, briefly add a hypotonic solution (e.g., sterile water) for 30 seconds, followed by the addition of hypertonic saline to restore isotonicity.
-
Wash again with PBS.
-
-
Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with a macrophage marker (e.g., F4/80 for BMDMs) and visualize under a microscope.
-
The phagocytic index can be calculated as the percentage of macrophages that have ingested at least one particle, or the average number of ingested particles per macrophage.
-
For fluorescent beads, quantification can be performed using a flow cytometer.
-
Protocol 2: Analysis of Syk Phosphorylation by Western Blot
Objective: To assess the inhibitory effect of this compound on the phosphorylation of Syk upon FcγR stimulation.
Materials:
-
Macrophage cell line or primary BMDMs.
-
This compound and vehicle control.
-
IgG-opsonized beads or soluble immune complexes.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.
-
Pre-treat with this compound or vehicle for 1-2 hours as described in Protocol 1.
-
-
FcγR Stimulation:
-
Stimulate the cells with IgG-opsonized beads or immune complexes for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated Syk signal to the total Syk and loading control (β-actin).
Protocol 3: Measurement of Cytokine Production (TNF-α and IL-6)
Objective: To quantify the effect of this compound on the production and release of TNF-α and IL-6 from macrophages following FcγR activation.
Materials:
-
Macrophage cell line or primary BMDMs.
-
This compound and vehicle control.
-
Plate-bound IgG or immune complexes.
-
ELISA kits for mouse or human TNF-α and IL-6.
Procedure:
-
Plate Coating (for plate-bound IgG stimulation):
-
Coat a 96-well plate with IgG (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS to remove unbound IgG.
-
-
Cell Culture and Treatment:
-
Seed macrophages onto the IgG-coated plate (or in a standard plate for stimulation with soluble immune complexes) at 1 x 10^5 cells/well.
-
Immediately add this compound or vehicle control at desired concentrations.
-
-
Stimulation: Incubate the cells for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
-
Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample.
-
Compare the cytokine levels in this compound treated wells to the vehicle control.
-
Conclusion
This compound is a valuable tool for dissecting the intricacies of Fc receptor signaling in macrophages. By utilizing the provided protocols, researchers can effectively investigate the role of Syk in critical macrophage functions such as phagocytosis and inflammatory cytokine production. The successful application of these methods will contribute to a deeper understanding of antibody-mediated immune responses and may aid in the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Fcγ Receptor–Mediated Phagocytosis in Macrophages Lacking the Src Family Tyrosine Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Syk protein tyrosine kinase is essential for Fcgamma receptor signaling in macrophages and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule screening identifies Syk kinase inhibition and rutaecarpine as modulators of macrophage training and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Platelet Activation with Syk-IN-1: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Syk-IN-1, a representative Spleen Tyrosine Kinase (Syk) inhibitor, to investigate platelet activation. The protocols and data presented are synthesized from established methodologies in the field and are intended to serve as a starting point for designing and conducting experiments.
Introduction to Syk in Platelet Activation
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of immunoreceptor tyrosine-based activation motif (ITAM) and hemi-ITAM (hemITAM) bearing receptors in platelets.[1][2] Key activating receptors that signal through Syk include the collagen receptor Glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2).[1][3][4][5] Upon ligand binding to these receptors, Src family kinases (SFKs) phosphorylate the ITAM/hemITAM motifs, creating docking sites for the tandem SH2 domains of Syk. This recruitment leads to Syk activation and subsequent phosphorylation of downstream effector molecules, including Phospholipase Cγ2 (PLCγ2), which ultimately results in an increase in intracellular calcium, granule secretion, and integrin αIIbβ3 activation, culminating in platelet aggregation and thrombus formation.[1][5][6][7] Given its pivotal role, Syk has emerged as an attractive therapeutic target for the development of antiplatelet agents.[4][8]
Quantitative Data: Efficacy of Syk Inhibitors on Platelet Function
The following table summarizes the inhibitory effects of various well-characterized Syk inhibitors on key platelet functions. This data can be used as a reference for the expected efficacy of this compound in similar assays.
| Inhibitor | Assay | Agonist | Species | IC50 / % Inhibition |
| Bay 61-3606 | P-selectin Expression | CRP-XL | Human | 1.97 ± 0.5% expression remaining |
| R406 (Fostamatinib) | P-selectin Expression | CRP-XL | Human | 3.73 ± 0.5% expression remaining |
| Entospletinib | P-selectin Expression | CRP-XL | Human | 2.02 ± 0.5% expression remaining |
| TAK-659 | P-selectin Expression | CRP-XL | Human | 1.63 ± 0.3% expression remaining |
| Fostamatinib | Aggregation | Rhodocytin | Human | ~25% inhibition at 33 µM |
| PRT-060318 | Aggregation & Secretion | CRP | Human | Complete inhibition at 1 µM |
| OXSI-2 | Aggregation & Secretion | CRP | Human | Complete inhibition at 1 µM |
Data compiled from multiple sources.[9][10][11] CRP-XL (Cross-Linked Collagen-Related Peptide) is a GPVI-specific agonist. Rhodocytin is a CLEC-2 agonist.
Signaling Pathway and Experimental Workflow
To visually represent the critical role of Syk in platelet activation and the general workflow for its investigation, the following diagrams are provided.
Caption: Syk signaling pathway in platelets.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
Preparation of Washed Human Platelets
This protocol describes the isolation of platelets from whole blood, a crucial first step for in vitro platelet function assays.
Materials:
-
Human whole blood collected into acid-citrate-dextrose (ACD).
-
HEPES-Tyrode's buffer (pH 7.4).
-
Prostaglandin E1 (PGE1).
-
Apyrase.
Procedure:
-
Draw blood from healthy, consenting volunteers into one-sixth volume of ACD.[3]
-
Centrifuge the blood at 230 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).[3]
-
To the PRP, add PGE1 (1 µM final concentration) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 980 x g for 10 minutes to pellet the platelets.[3]
-
Gently resuspend the platelet pellet in HEPES-Tyrode's buffer containing apyrase (0.2 U/mL).[3][7]
-
Count the platelets using a hematology analyzer and adjust the final concentration to 2-3 x 10⁸ platelets/mL for aggregation studies.
Platelet Aggregation and Dense Granule Secretion Assay
This assay measures the ability of platelets to aggregate and release the contents of their dense granules (e.g., ATP) in response to an agonist.
Materials:
-
Washed platelets (2-3 x 10⁸/mL).
-
This compound (and vehicle control, e.g., DMSO).
-
Platelet agonist (e.g., Collagen-Related Peptide (CRP), Rhodocytin).
-
Lumi-aggregometer.
-
Chrono-lume reagent (luciferin/luciferase).
Procedure:
-
Pre-warm aliquots of washed platelets to 37°C.
-
Add the Chrono-lume reagent to the platelet suspension for ATP secretion measurement.
-
Pre-incubate the platelets with various concentrations of this compound or vehicle control for 5-10 minutes at 37°C in the aggregometer cuvette under stirring conditions.[7][10]
-
Initiate the recording of light transmission (for aggregation) and luminescence (for secretion).
-
Add the platelet agonist (e.g., CRP at 1-10 µg/mL) to the cuvette to induce platelet activation.[10]
-
Record aggregation and secretion for a sufficient duration (typically 5-10 minutes) until the response plateaus.
-
Analyze the maximum aggregation percentage and the total ATP released.
Flow Cytometry for P-selectin Expression and Integrin Activation
This method quantifies platelet activation by measuring the surface expression of P-selectin (an α-granule marker) and the activation of integrin αIIbβ3 (using PAC-1 antibody).
Materials:
-
Washed platelets (2 x 10⁸/mL).
-
This compound (and vehicle control).
-
Platelet agonist (e.g., CRP-XL).
-
Fluorophore-conjugated antibodies: anti-CD62P (P-selectin) and PAC-1.
-
Flow cytometer.
Procedure:
-
Pre-incubate washed platelets with this compound or vehicle for 10 minutes at 37°C.[9]
-
Stimulate the platelets with the agonist (e.g., 10 µg/mL CRP-XL) for 10 minutes.[9]
-
Add the fluorescently-labeled antibodies (anti-CD62P and PAC-1) and incubate for 15-20 minutes at room temperature in the dark.
-
Fix the platelets with 1% paraformaldehyde.
-
Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter.
-
Quantify the percentage of platelets positive for P-selectin and PAC-1 binding.
Western Blotting for Syk and PLCγ2 Phosphorylation
This biochemical assay is used to directly assess the effect of this compound on the phosphorylation status of Syk and its downstream substrate, PLCγ2.
Materials:
-
Washed platelets (e.g., 1 x 10⁹/mL).[9]
-
This compound (and vehicle control).
-
Platelet agonist (e.g., CRP-XL).
-
Laemmli sample buffer.
-
SDS-PAGE gels, transfer apparatus.
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-phospho-PLCγ2 (Tyr1217), and total protein antibodies for loading controls (e.g., α-tubulin or total Syk).[9]
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
Procedure:
-
Pre-incubate concentrated washed platelets with this compound or vehicle for 5-10 minutes at 37°C.
-
Stimulate the platelets with the agonist for a short period (e.g., 60-90 seconds) under stirring conditions.
-
Stop the reaction by adding an equal volume of hot 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify band intensity using densitometry software.
References
- 1. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct pathways regulate Syk protein activation downstream of immune tyrosine activation motif (ITAM) and hemITAM receptors in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the Spleen tyrosine kinase (SYK) isoforms in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Role of Platelet Glycoprotein VI and Tyrosine Kinase Syk in Thrombus Formation on Collagen-Like Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Syk-IN-1 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Spleen Tyrosine Kinase (Syk) inhibitors, exemplified by Syk-IN-1 and other specific inhibitors like BAY61-3606 and P505-15, in the study and potential treatment of neuroinflammation. This document includes a summary of their mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to Syk in Neuroinflammation
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. In the central nervous system (CNS), Syk is a key mediator of microglial activation, the brain's resident immune cells.[1] Dysregulation of microglial activation is a hallmark of neuroinflammatory conditions associated with neurodegenerative diseases such as Alzheimer's disease and ischemic stroke.[2][3] Syk is activated by multiple microglial receptors, including TREM2 (Triggering Receptor Expressed on Myeloid Cells 2) and Dectin-1, leading to downstream signaling cascades that regulate phagocytosis, cytokine production, and cell survival.[1][2] Pharmacological inhibition of Syk, therefore, presents a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects on neuronal health.
Mechanism of Action of Syk Inhibitors
Syk inhibitors act by blocking the catalytic activity of the Syk enzyme, thereby attenuating downstream signaling pathways. In the context of neuroinflammation, this inhibition leads to several key effects:
-
Reduced Microglial Activation: Syk inhibitors suppress the activation of microglia in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]
-
Decreased Pro-inflammatory Cytokine Production: Inhibition of Syk can lead to a reduction in the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[1][5] However, in some contexts, an increase in TNF-α has been observed, suggesting a complex regulatory role.[1]
-
Modulation of Phagocytosis: Syk is a key regulator of microglial phagocytosis.[1] Syk inhibitors can reduce excessive phagocytosis of synapses and neurons by activated microglia, a process implicated in neurodegeneration.[1]
-
Neuroprotection: By mitigating the harmful effects of chronic microglial activation, Syk inhibitors have been shown to protect neurons from cell death in various experimental models.[1][4]
Quantitative Data from Key Experiments
The following tables summarize the quantitative effects of specific Syk inhibitors observed in neuroinflammation models.
Table 1: In Vitro Effects of Syk Inhibitors on Microglia
| Inhibitor | Cell Type | Stimulus | Concentration | Effect | Reference |
| BAY61-3606 | Primary Neuron-Glia Cultures | LPS | 1 µM | Complete prevention of neuronal loss | [1] |
| P505-15 | Primary Neuron-Glia Cultures | LPS | 10 µM | Complete prevention of neuronal loss | [1] |
| BAY61-3606 | Primary Neuron-Glia Cultures | LPS | 1 µM | ~45% decrease in IL-6 release | [1] |
| BAY61-3606 | Primary Neuron-Glia Cultures | LPS | 1 µM | ~80% increase in TNF-α release | [1] |
| BAY61-3606 | BV2 Microglia | LPS | 100 nM | Inhibition of TNF-α and IL-1β expression | [1] |
Table 2: In Vivo Effects of Syk Inhibitors on Neuroinflammation
| Inhibitor | Animal Model | Stimulus | Administration | Effect | Reference |
| BAY61-3606 | Mice | LPS | Intraperitoneal injection | Reduced expression of Iba-1 and TNF-α in cortex and hippocampus | [4] |
| Piceatannol (PIC) | Mice | Ischemic Stroke | Intraperitoneal injection | Decreased number of Iba1-positive cells and reduced TNF-α and iNOS expression | [2][3] |
Signaling Pathways and Experimental Visualization
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Syk in neuroinflammation and a typical experimental workflow for studying the effects of Syk inhibitors.
Caption: Syk Signaling Pathway in Microglia.
Caption: Experimental Workflow for this compound Studies.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the role of Syk inhibitors in neuroinflammation.
Protocol 1: In Vitro Microglia Activation Assay
Objective: To assess the effect of this compound on LPS-induced inflammatory responses in microglia.
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or specific Syk inhibitor)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (e.g., anti-Iba-1, anti-TNF-α, anti-p-Syk, anti-Syk)
-
Reagents and antibodies for immunofluorescence (e.g., anti-Iba-1)
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plate cells in 96-well plates for viability and ELISA assays, and in 6-well plates for Western blotting and immunofluorescence.
-
-
Treatment:
-
Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM to 10 µM).
-
Incubate for 1-2 hours.
-
Add LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells to induce an inflammatory response.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Analysis:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Iba-1, TNF-α, p-Syk, and Syk overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% goat serum.
-
Incubate with primary antibody against Iba-1 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Protocol 2: In Vivo LPS-Induced Neuroinflammation Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound (or specific Syk inhibitor)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue processing reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
Treatment:
-
Administer this compound or vehicle (e.g., via intraperitoneal injection) at the desired dose.
-
After a pre-determined time (e.g., 1 hour), inject LPS (e.g., 0.25-1 mg/kg, i.p.) or saline.
-
-
Tissue Collection:
-
At a specific time point after LPS injection (e.g., 24 hours), anesthetize the mice.
-
For immunohistochemistry, perfuse the mice transcardially with PBS followed by 4% paraformaldehyde. Collect the brains and post-fix them.
-
For Western blotting, perfuse with cold PBS, and rapidly dissect the brain regions of interest (e.g., hippocampus and cortex), and snap-freeze in liquid nitrogen.
-
-
Analysis:
-
Immunohistochemistry:
-
Prepare brain sections (e.g., 30 µm thick) using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Follow a standard immunohistochemistry protocol using antibodies against microglial markers (e.g., Iba-1) and inflammatory markers (e.g., TNF-α).
-
Visualize and quantify the staining using a microscope and image analysis software.
-
-
Western Blotting:
-
Homogenize the brain tissue and extract proteins.
-
Follow the Western blotting protocol as described in Protocol 1 to analyze the expression of Iba-1, TNF-α, p-Syk, and other relevant proteins.
-
-
Conclusion
This compound and other specific Syk inhibitors are valuable tools for investigating the role of microglia and neuroinflammation in CNS disorders. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting the Syk signaling pathway. The ability to modulate microglial activation and its downstream consequences offers a promising avenue for the development of novel treatments for a range of neurodegenerative diseases.
References
- 1. Primary Neuron-glia Culture from Rat Cortex as a Model to Study Neuroinflammation in CNS Injuries or Diseases [en.bio-protocol.org]
- 2. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 3. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation [u-labex.com]
- 4. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 5. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Syk-IN-1 as a Chemical Probe for Syk Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Syk-IN-1, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), as a chemical probe to investigate Syk's role in various biological processes. Detailed protocols for key experiments are provided to facilitate the study of Syk function in cellular signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells.[1][2] Syk is a key mediator of signaling downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[3] Its activation triggers a cascade of downstream signaling events that regulate cellular responses such as proliferation, differentiation, and phagocytosis.[1] Dysregulation of Syk signaling has been implicated in various diseases, including autoimmune disorders, inflammatory diseases, and hematological malignancies.[3] this compound serves as a valuable tool for dissecting the specific functions of Syk in these processes.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of Syk with a reported IC50 of 35 nM in biochemical assays. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of Syk by 50%. To fully characterize this compound as a chemical probe, it is essential to assess its selectivity against other kinases and its potency in a cellular context (EC50). The EC50 is the concentration required to achieve 50% of the maximum biological response in a cell-based assay.[4] While comprehensive public data on the kinase selectivity profile and cellular EC50 of this compound is limited, the following tables provide a template for organizing such data once obtained through experimental determination or from more detailed compound profiling resources.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Syk |
| Syk | 35 | 1 |
| Lck | >1000 | >28 |
| Src | >1000 | >28 |
| BTK | >1000 | >28 |
| JAK2 | >1000 | >28 |
| ... (additional kinases) | ... | ... |
This table should be populated with data from a comprehensive kinase screening panel.[5][6][7]
Table 2: Cellular Potency of this compound
| Assay Type | Cell Line | Stimulus | Readout | EC50 (nM) |
| Syk Phosphorylation | THP-1 | Anti-IgG | pSyk (Y525/526) | TBD |
| B-cell Proliferation | Ramos | Anti-IgM | BrdU/EdU incorporation | TBD |
| TNF-α Release | THP-1 | LPS | ELISA/HTRF | TBD |
| ... (additional cellular assays) | ... | ... | ... | ... |
TBD: To Be Determined experimentally.[8][9][10][11]
Experimental Protocols
Western Blot Analysis of Syk Phosphorylation
This protocol describes how to use this compound to investigate the inhibition of Syk phosphorylation in a cellular context.
Workflow for Western Blot Analysis:
Caption: Workflow for Western Blotting to assess Syk phosphorylation.
Materials:
-
Cell line expressing Syk (e.g., THP-1, Ramos)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM for B-cells, LPS for monocytes)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526), anti-Syk (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Plating: Seed cells at an appropriate density in multi-well plates and culture overnight.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Cell Stimulation: Add the appropriate stimulus to induce Syk phosphorylation and incubate for the optimal time (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.[12]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE: Separate proteins by gel electrophoresis.[12][13][14]
-
Protein Transfer: Transfer separated proteins to a membrane.[12][13][14]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[12][13]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13][15]
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Data Analysis: Quantify band intensities and normalize the phospho-Syk signal to total Syk and the loading control.
Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the proliferation of Syk-dependent cell lines.
Workflow for MTT Assay:
Caption: Workflow for assessing cell proliferation using the MTT assay.
Materials:
-
Syk-dependent cell line (e.g., Ramos)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.[2]
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.[16][17]
TNF-α Release Assay
This protocol is designed to measure the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from monocytic cells.
Workflow for TNF-α Release Assay:
Caption: Workflow for measuring TNF-α release.
Materials:
-
THP-1 monocytic cell line
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed THP-1 cells in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[18]
-
Incubation: Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine release.[3][18][19]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Plot the TNF-α concentration against the log of the this compound concentration to calculate the EC50.
Syk Signaling Pathways
Syk is a central node in multiple signaling pathways. Upon activation by upstream receptors, Syk phosphorylates a variety of downstream substrates, leading to the activation of pathways such as the PI3K-AKT, PLCγ-NFAT, and MAPK pathways. These pathways ultimately control diverse cellular functions. This compound can be used to probe the involvement of Syk in these specific signaling cascades.
Simplified Syk Signaling Pathway:
Caption: Key downstream pathways regulated by Syk.
By utilizing this compound in conjunction with the provided protocols, researchers can effectively investigate the multifaceted roles of Syk in health and disease, paving the way for new therapeutic strategies.
References
- 1. promega.com [promega.com]
- 2. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
- 10. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generating kinetic EC50 values using label-free cytotoxicity assays [nanolive.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Proliferation Assay • Mattek - Part of Sartorius [mattek.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Potential off-target effects of Syk-IN-1
Disclaimer: This technical support center provides general guidance for researchers using Syk inhibitors. As of our latest update, comprehensive, publicly available kinome scan or selectivity panel data specifically for Syk-IN-1 is not available. Therefore, the information on potential off-target effects is based on general principles of kinase inhibitor selectivity and data from other Syk inhibitors. Researchers are strongly encouraged to perform their own selectivity profiling for this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins.[2][3] By inhibiting the kinase activity of Syk, this compound blocks the phosphorylation of downstream substrates, thereby interfering with signaling pathways that mediate immune responses, inflammation, and cell proliferation in certain contexts.
Q2: I am observing effects in my experiment that are inconsistent with Syk inhibition. What could be the cause?
While this compound is designed to be a Syk inhibitor, like many small molecule kinase inhibitors, it may have off-target effects. This means it could be inhibiting other kinases or cellular proteins to some extent. These off-target activities can lead to unexpected phenotypes or experimental outcomes. It is also possible that Syk has uncharacterized functions in your specific cellular model.
Q3: How can I determine if the effects I'm seeing are due to off-target activity of this compound?
To investigate potential off-target effects, consider the following approaches:
-
Use a structurally distinct Syk inhibitor: If a different Syk inhibitor with a distinct chemical scaffold reproduces your results, it is more likely that the observed effect is due to on-target Syk inhibition.
-
Rescue experiment: If possible, express a Syk mutant that is resistant to this compound in your cells. If the phenotype is rescued, it suggests the effect is on-target.
-
Kinase selectivity profiling: Perform a kinase panel screen to identify other kinases that are inhibited by this compound at the concentration you are using.
-
Control experiments: Use a negative control compound that is structurally similar to this compound but inactive against Syk.
Q4: What are some general classes of kinases that are often observed as off-targets for tyrosine kinase inhibitors?
While specific off-targets for this compound are not publicly documented, tyrosine kinase inhibitors can sometimes exhibit cross-reactivity with other kinases that have similar ATP-binding pockets. These can include other members of the Syk family (like ZAP70), Src family kinases, or other tyrosine kinases involved in related signaling pathways. Without specific data, it is difficult to predict the exact off-target profile of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target) | Suggested Action |
| Unexpected cell toxicity or reduced viability at working concentration. | The cell type under investigation is highly dependent on Syk signaling for survival. | Inhibition of an off-target kinase that is essential for cell viability. | Perform a dose-response curve to determine the IC50 for toxicity. Compare the toxic concentration to the concentration required for Syk inhibition. Test other Syk inhibitors to see if they elicit the same toxic effect at equivalent on-target inhibitory concentrations. |
| Inconsistent results between different batches of this compound. | Degradation of the compound, improper storage, or variability in purity between batches. | Impurities in a particular batch may have their own biological activities. | Always source compounds from reputable suppliers. Store the compound as recommended by the manufacturer. It is good practice to confirm the identity and purity of each new batch by analytical methods if possible. |
| Phenotype does not match published data for Syk inhibition. | Differences in experimental conditions (cell line, stimuli, time points). Syk may have context-dependent functions. | The observed phenotype is mediated by an off-target of this compound that was not affected in the published studies. | Carefully review and align your experimental protocol with published literature. If the discrepancy persists, consider performing control experiments to investigate off-target effects as described in the FAQs. |
| Upstream signaling of Syk is affected. | Feedback loops in the signaling pathway that are regulated by downstream Syk activity. | Inhibition of an off-target kinase that is involved in the upstream regulation of the Syk pathway. | Analyze multiple points in the signaling pathway, both upstream and downstream of Syk, to get a clearer picture of the compound's effects. |
Data Presentation
As specific off-target data for this compound is not publicly available, the following table is a hypothetical example to illustrate how kinase selectivity data is typically presented. This data is not representative of this compound's actual off-target profile.
Table 1: Hypothetical Kinase Selectivity Profile for a Syk Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Syk |
| Syk | 10 | 1 |
| Kinase A | 250 | 25 |
| Kinase B | 800 | 80 |
| Kinase C | >10,000 | >1,000 |
| Kinase D | 1,500 | 150 |
This table is for illustrative purposes only.
Experimental Protocols
Protocol: Kinase Selectivity Profiling via a Commercial Service
Kinase selectivity profiling is often performed as a fee-for-service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide the service provider with a sufficient quantity of your inhibitor (e.g., this compound) at a specified concentration and purity.
-
Panel Selection: Choose from a predefined panel of kinases (e.g., 96-well or >400 kinases) that will be tested for inhibition by your compound. Panels can be broad to cover the entire kinome or focused on specific families like tyrosine kinases.
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of a fixed concentration of your compound (for single-point inhibition data) or a range of concentrations (to determine IC50 values). These assays usually measure the phosphorylation of a substrate by a recombinant kinase.
-
Data Analysis: The provider will analyze the raw data and calculate the percentage of inhibition for each kinase at the tested concentration or the IC50 value.
-
Reporting: You will receive a comprehensive report summarizing the selectivity profile of your compound, often including data visualization tools like dendrograms to illustrate the relationships between the inhibited kinases.
Mandatory Visualizations
Caption: Canonical Syk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to investigate potential off-target effects.
References
Technical Support Center: Determining the Optimal Dose of Syk-IN-1 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal in vivo dose of the Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-1. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase.[1] Syk is a crucial mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][] Upon receptor activation, Syk initiates a signaling cascade that leads to the activation of downstream pathways such as MAP kinase and NF-κB, ultimately resulting in cellular responses like proliferation, differentiation, and cytokine production. By inhibiting Syk, this compound can dampen these immune responses, making it a valuable tool for studying and potentially treating autoimmune diseases, inflammatory conditions, and certain hematological malignancies.[2][]
Q2: What is a typical starting dose for a Syk inhibitor in in vivo studies?
A2: A typical starting dose for a novel Syk inhibitor in in vivo studies can vary widely depending on the animal model, the specific inhibitor's potency and pharmacokinetic profile, and the intended therapeutic effect. Based on preclinical studies of other Syk inhibitors, a dose range of 3 mg/kg to 30 mg/kg administered once or twice daily is a reasonable starting point for dose-finding experiments.[4][5] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific experimental setup.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: A common formulation for in vivo administration of small molecule kinase inhibitors like this compound is a suspension or solution that enhances solubility and bioavailability. A recommended vehicle for this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is always recommended to prepare the formulation fresh on the day of use.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The in vivo efficacy of this compound can be assessed through various pharmacodynamic (PD) and disease-specific readouts. PD markers involve measuring the inhibition of Syk signaling in target tissues or circulating cells. This can include assessing the phosphorylation of downstream targets like PLCγ2 or ERK.[6][7] Disease-specific readouts will depend on the animal model being used. For example, in a model of arthritis, efficacy could be measured by a reduction in paw swelling and inflammatory markers. In a model of allergic inflammation, a reduction in eosinophils in bronchoalveolar lavage fluid could be a key endpoint.[4]
Q5: What are the potential side effects or toxicities of Syk inhibition in vivo?
A5: While some Syk inhibitors have been shown to be well-tolerated in preclinical studies, potential side effects can occur.[4][7] These can be related to on-target inhibition of Syk in non-target tissues or off-target effects on other kinases. Observed side effects for some Syk inhibitors in clinical trials have included hypertension and diarrhea.[5] It is essential to conduct thorough toxicity assessments, including monitoring animal weight, behavior, and performing histological analysis of major organs, as part of your dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite in vitro potency. | Poor bioavailability or rapid metabolism of this compound. | - Optimize the formulation and administration route (e.g., oral gavage vs. intraperitoneal injection).- Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound.- Increase the dosing frequency (e.g., from once daily to twice daily). |
| High variability in animal responses. | Inconsistent drug administration or inherent biological variability. | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Consider using a more homogenous animal strain or age group. |
| Observed toxicity at presumed therapeutic doses. | Off-target effects or excessive on-target inhibition. | - Perform a dose de-escalation study to find the maximum tolerated dose (MTD).- Assess the selectivity of this compound against a panel of other kinases.- Correlate signs of toxicity with PK/PD data to understand the exposure-response relationship. |
| Difficulty in measuring target engagement in vivo. | Low abundance of the phosphorylated target or technical issues with the assay. | - Use a more sensitive detection method for the pharmacodynamic marker (e.g., ELISA, Western blot, flow cytometry).- Select a tissue or cell type with higher Syk expression and activity.- Ensure tissue samples are collected and processed rapidly to preserve phosphorylation states. |
Quantitative Data from In Vivo Studies of Other Syk Inhibitors
The following table summarizes data from in vivo studies of various Syk inhibitors. This information can serve as a reference for designing dose-finding experiments for this compound.
| Syk Inhibitor | Animal Model | Dose | Administration Route | Observed Effect |
| BI 1002494 | Rat OVA model | 30 mg/kg (b.i.d.) | Not specified | 90% reduction of BAL eosinophils.[4] |
| Carboxamide 5 | Rat collagen-induced arthritis model | 3 mg/kg (q.d.) | Oral | Therapeutic efficacy observed.[5] |
| Sovleplenib (HMPL-523) | Mouse collagen II-induced arthritis model | 10 mg/kg & 30 mg/kg (q.d.) | Not specified | Significant, dose-dependent reduction in arthritis score.[8] |
| Fostamatinib (R406) | Murine model of CLL | Not specified | Not specified | Inhibited the growth of the malignant B-cell population.[2] |
| P505-15 | Healthy male volunteers (human) | 3mg to 400mg (single dose) | Oral | Well-tolerated with a long terminal half-life.[7] |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) and Dose-Range Finding Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1-3 mg/kg) based on in vitro potency and data from similar compounds.
-
Administer escalating doses of this compound (e.g., 1, 3, 10, 30, 100 mg/kg) to different groups.
-
Administer the drug daily for 7-14 days.
-
-
Monitoring:
-
Record body weight daily.
-
Observe for any clinical signs of toxicity (e.g., changes in behavior, posture, appetite).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
-
Animal Model and Dosing:
-
Use the same animal model as in the efficacy studies.
-
Select 2-3 dose levels below the MTD.
-
Administer a single dose of this compound.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma for PK analysis.
-
At each time point, a separate cohort of animals can be euthanized to collect target tissues (e.g., spleen, lymph nodes).
-
-
PK Analysis:
-
Measure the concentration of this compound in plasma and tissue homogenates using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
PD Analysis:
-
From tissue lysates or isolated cells (e.g., splenocytes), measure the level of a Syk-dependent phosphorylation event (e.g., phospho-Syk, phospho-PLCγ2) by Western blot or ELISA.
-
Alternatively, use flow cytometry to measure the activation of specific cell populations (e.g., B-cell activation markers like CD69).[7]
-
-
PK/PD Correlation: Correlate the plasma/tissue concentration of this compound with the degree of target inhibition to establish an exposure-response relationship.
Visualizations
Syk Signaling Pathway
Caption: A diagram of the Syk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Dose Determination
Caption: A logical workflow for determining the optimal in vivo dose of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Development of a Pharmacodynamic Assay Based on PLCγ2 [research.amanote.com]
- 7. Single ascending dose escalation study of the specific Syk inhibitor P505-15 investigating pharmacokinetics, pharmacodynamics, and safety in healthy male volunteers. - ASCO [asco.org]
- 8. pubs.acs.org [pubs.acs.org]
Cell line specific responses to Syk-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Syk-IN-1, a potent Spleen Tyrosine Kinase (Syk) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), with an IC50 of 35 nM.[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[2] By binding to the ATP-binding site of Syk, this compound prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling pathways.[1][3]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily impacts signaling pathways that are dependent on Syk activity. These include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][4][5][6] Inhibition of Syk leads to reduced activation of these pathways, which can affect cell survival, proliferation, and differentiation.[3][7]
Q3: Why do different cell lines show varied responses to this compound?
The differential response of cell lines to this compound can be attributed to several factors:
-
Syk Expression and Activation: The level of Syk protein expression and its constitutive activation status can vary significantly among cell lines. Cells with higher levels of active Syk may be more sensitive to inhibition.[5]
-
Genetic Background: The presence of mutations in upstream or downstream components of the Syk signaling pathway can influence sensitivity. For instance, activation of the RAS/MAPK/ERK pathway has been identified as a mechanism of resistance to Syk inhibitors.[8]
-
BCR Dependency: In B-cell malignancies, the degree to which cancer cells depend on B-cell receptor (BCR) signaling for survival is a key determinant of their sensitivity to Syk inhibitors.[4]
-
Tumor Suppressor vs. Promoter Role: Syk can function as either a tumor promoter or a tumor suppressor depending on the cellular context.[9] In some solid tumors, Syk may have a tumor-suppressive role, and its inhibition could potentially promote tumor growth.
Q4: What are the known off-target effects of this compound?
While this compound is a selective inhibitor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits Syk without causing significant off-target effects. For example, some Syk inhibitors have been reported to inhibit JNK at higher concentrations.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound | Compound Instability/Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C for long-term use and -20°C for short-term use.[1] Avoid repeated freeze-thaw cycles. |
| Low Syk Expression: The cell line used may have very low or no expression of Syk protein. | Confirm Syk expression in your cell line of interest by Western blot or qPCR before starting the experiment.[5] | |
| Cell Line Resistance: The cells may have intrinsic or acquired resistance to Syk inhibition (e.g., due to mutations in downstream pathways like RAS/MAPK).[8] | Consider using a combination therapy approach. For example, combining a Syk inhibitor with a MEK inhibitor has been shown to overcome resistance in some models.[8] | |
| Precipitation of this compound in Culture Media | Poor Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.[1][10] | Prepare a high-concentration stock solution in 100% DMSO. For working concentrations, dilute the stock solution in pre-warmed (37°C) culture medium and mix thoroughly before adding to the cells. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| High Background in Western Blots for Phospho-Syk | Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
| Insufficient Washing: Inadequate washing steps can lead to non-specific antibody binding. | Increase the number and/or duration of washing steps with an appropriate buffer (e.g., TBST) after primary and secondary antibody incubations.[11] | |
| Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific antibody binding. | Try different blocking agents (e.g., 5% BSA or non-fat dry milk in TBST) and optimize the blocking time.[11] | |
| Variable IC50 Values | Different Assay Durations: The duration of the cell viability assay can significantly impact the calculated IC50 value.[12] | Standardize the incubation time for your cell viability assays across all experiments for consistent results. |
| Cell Seeding Density: The initial number of cells plated can affect their growth rate and drug sensitivity. | Optimize and maintain a consistent cell seeding density for all experiments. | |
| Assay Method: Different viability assays (e.g., MTT, WST-1, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. | Use the same cell viability assay method consistently. Be aware of the principles and limitations of the chosen assay. |
Data Presentation
Table 1: IC50 Values of Syk Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | - | - | 35 | [1] |
| Entospletinib | MV4-11 | Acute Myeloid Leukemia | ~64 | [8] |
| Entospletinib | MOLM13 | Acute Myeloid Leukemia | - | [8] |
| BAY 61-3606 | SH-SY5Y | Neuroblastoma | ~100-600 | [5] |
| R406 | SH-SY5Y | Neuroblastoma | ~800-1000 | [5] |
| PRT062607 | SH-SY5Y | Neuroblastoma | ~1000 | [5] |
| GS-9973 | SH-SY5Y | Neuroblastoma | ~1000 | [5] |
Note: This table provides a selection of reported IC50 values. These values can vary depending on the experimental conditions.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from standard WST-1 assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Syk Signaling
This protocol provides a general procedure for analyzing the phosphorylation status of Syk and its downstream targets.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk, total Syk, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing cell line response to this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk Activation of Phosphatidylinositol 3-Kinase/Akt Prevents HtrA2-dependent Loss of X-linked Inhibitor of Apoptosis Protein (XIAP) to Promote Survival of Epstein-Barr Virus+ (EBV+) B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell - Wikipedia [en.wikipedia.org]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Syk-IN-1 vehicle control recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Syk-IN-1, a potent spleen tyrosine kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For short-term storage, -20°C for up to one month is suitable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][2]
2. What is the recommended final concentration of the DMSO vehicle control in cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to some cell lines.[3] It is crucial to include a vehicle control in your experiments, which consists of the same concentration of DMSO used to dilute this compound, to account for any effects of the solvent on the cells.
3. I am not observing any inhibition of Syk activity with this compound. What are the possible reasons?
There are several potential reasons for a lack of inhibitory effect:
-
Inhibitor Degradation: Ensure that the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Solubility Issues: this compound is highly soluble in DMSO but may precipitate in aqueous solutions. Ensure the final concentration of the inhibitor in your assay buffer or cell culture medium does not exceed its solubility limit.
-
Incorrect Assay Conditions: For in vitro kinase assays, ensure that the ATP concentration is not too high, as this compound is an ATP-competitive inhibitor.
-
Cell Permeability: While many inhibitors are cell-permeable, issues with cellular uptake can sometimes occur depending on the cell type.
-
Low Syk Expression or Activity: Confirm that your cell line expresses sufficient levels of Syk and that the kinase is active under your experimental conditions.
4. I am observing cytotoxicity in my cell culture experiments. What could be the cause?
Cytotoxicity can arise from several factors:
-
High DMSO Concentration: As mentioned, DMSO concentrations above 0.1% can be toxic to cells. Ensure your final DMSO concentration is as low as possible.
-
High Concentration of this compound: While this compound is a potent inhibitor of Syk, high concentrations may lead to off-target effects or general cellular toxicity. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
-
On-Target Toxicity: In some cell lines, the inhibition of Syk itself can lead to apoptosis or reduced proliferation, as Syk can be involved in cell survival pathways.
5. What are the known downstream signaling pathways affected by Syk inhibition?
Syk is a key mediator in various signaling pathways. Its inhibition can affect downstream targets such as:
-
Phospholipase C gamma (PLCγ)
-
Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway
-
Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.[4]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Spleen tyrosine kinase (Syk) | [1] |
| IC₅₀ | 35 nM | [1] |
| Solvent | DMSO | [1] |
| Storage | -80°C (6 months), -20°C (1 month) | [1][2] |
Table 2: Kinase Selectivity Profile
For comparison, a highly selective Syk inhibitor, RO9021, was profiled against 392 kinases and showed high selectivity for Syk.[3] This highlights the importance of understanding the selectivity of the specific inhibitor being used.
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant Syk kinase.
Materials:
-
Recombinant active Syk enzyme
-
Syk substrate (e.g., a peptide containing a Syk phosphorylation motif)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[2]
-
ATP
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection method)
Procedure:
-
Prepare a serial dilution of this compound: Dilute the this compound stock solution in kinase assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Set up the kinase reaction: In a suitable microplate, add the recombinant Syk enzyme, the Syk substrate, and either the diluted this compound or the vehicle control.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for Syk if determining an accurate IC₅₀ value.
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect ADP formation: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Syk Phosphorylation in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of Syk at its activating tyrosine residues (e.g., Tyr525/526) in a cellular context.
Materials:
-
Cell line expressing Syk (e.g., Ramos cells)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Stimulating agent (e.g., anti-human IgM for B-cells)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere or grow to the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Syk (Tyr525/526) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Syk-IN-1 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the potential cytotoxic effects of the Syk inhibitor, Syk-IN-1, particularly at high concentrations. The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), with a reported half-maximal inhibitory concentration (IC50) of 35 nM.[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR) and Fc receptors, which are critical in the immune response.[2][3][4][5] By inhibiting Syk, this compound can modulate immune cell activation and is a valuable tool for studying inflammatory diseases and certain cancers.[6][7]
Q2: Why might I observe cytotoxicity with this compound at high concentrations?
While this compound is a selective inhibitor, like many small molecule kinase inhibitors, it can exhibit off-target effects at higher concentrations.[8][9] This means it may inhibit other kinases or cellular proteins, leading to unintended biological consequences, including cytotoxicity. It is crucial to distinguish between on-target effects (due to Syk inhibition) and off-target cytotoxicity.
Q3: What is the difference between IC50 and CC50?
-
IC50 (Half-maximal Inhibitory Concentration): This is a measure of the potency of a drug in inhibiting a specific biochemical function (e.g., enzyme activity). For this compound, the IC50 of 35 nM refers to its ability to inhibit the Syk kinase.[1]
-
CC50 (Half-maximal Cytotoxic Concentration): This is the concentration of a compound that causes the death of 50% of the cells in a culture. A high CC50 value is generally desirable, indicating lower cytotoxicity.
It is important to determine both the IC50 for Syk inhibition and the CC50 in your specific cell line to establish a therapeutic window for your experiments.
Q4: How can I determine if the cytotoxicity I'm observing is an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target cytotoxicity is a critical step in validating your experimental findings. Here are a few strategies:
-
Rescue Experiments: If the cytotoxicity is on-target, you might be able to rescue the cells by introducing a constitutively active form of Syk or a downstream effector that bypasses the need for Syk activity.
-
Use of Structurally Unrelated Syk Inhibitors: Compare the effects of this compound with other Syk inhibitors that have a different chemical scaffold. If they produce similar cytotoxic effects at concentrations relevant to their Syk IC50 values, it is more likely an on-target effect.
-
Syk Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Syk expression in your cells. If Syk-deficient cells are resistant to the cytotoxic effects of this compound, it strongly suggests an on-target mechanism.
-
Kinase Profiling: A comprehensive kinase selectivity panel can identify other kinases that are inhibited by this compound at concentrations where cytotoxicity is observed.[10][11][12][13]
Troubleshooting Guides
High Background in Cell Viability/Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Media Components: Phenol red or other components in the culture medium may interfere with absorbance or fluorescence readings.[14] | Use phenol red-free medium for the assay. Test the medium alone as a background control. |
| Compound Precipitation: this compound may precipitate at high concentrations in your culture medium. | Visually inspect the wells for any precipitate. Prepare fresh dilutions of the compound and ensure complete solubilization. Consider using a lower percentage of DMSO. |
| Contamination: Bacterial or fungal contamination can affect the metabolic activity of cells and the assay reagents. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Inappropriate Incubation Time: The incubation time with the viability reagent (e.g., MTT, MTS) may be too long, leading to high background signal.[14] | Optimize the incubation time for your specific cell line and seeding density. |
Inconsistent IC50/CC50 Values
| Possible Cause | Recommended Solution |
| Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in results.[14] | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution. |
| Edge Effects: Wells on the edge of the plate are more prone to evaporation, leading to changes in compound concentration and cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Dilution Errors: Inaccurate serial dilutions can lead to significant errors in the dose-response curve. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Variable Cell Health: Cells that are unhealthy or have been passaged too many times may respond differently to the inhibitor. | Use cells with a low passage number and ensure they are in the logarithmic growth phase before seeding for an experiment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile (CC50) of this compound using an MTS Assay
This protocol provides a method to determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only for background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells (background) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the CC50 value.
-
Protocol 2: Assessing Off-Target Kinase Inhibition via Kinase Selectivity Profiling
To identify potential off-target kinases of this compound at cytotoxic concentrations, a kinase selectivity profiling service is recommended.
Methodology:
-
Select a Kinase Profiling Service: Choose a reputable contract research organization (CRO) that offers a broad panel of purified kinases (e.g., >300 kinases).
-
Determine this compound Concentrations: Based on your CC50 data, select one or two concentrations of this compound to screen. It is advisable to choose a concentration at or near the CC50 and another at a lower, on-target concentration (e.g., 10-fold above the Syk IC50).
-
Submit Compound: Provide the CRO with a sample of this compound.
-
Data Analysis: The service will provide a report showing the percent inhibition of each kinase in the panel at the tested concentrations. Analyze the data to identify any kinases that are significantly inhibited at the cytotoxic concentration of this compound. These kinases are potential off-targets responsible for the observed cytotoxicity.
Data Presentation
Table 1: Example of IC50 and CC50 Data for this compound in Various Cell Lines
| Cell Line | Syk IC50 (nM) | CC50 (µM) after 48h | Therapeutic Index (CC50/IC50) |
| Cell Line A (e.g., B-cell lymphoma) | Data to be determined by user | Data to be determined by user | Calculated from user data |
| Cell Line B (e.g., Myeloid leukemia) | Data to be determined by user | Data to be determined by user | Calculated from user data |
| Non-cancerous Cell Line (e.g., PBMCs) | Data to be determined by user | Data to be determined by user | Calculated from user data |
Note: Specific cytotoxicity data for this compound is not widely available in public literature. Researchers are encouraged to determine these values empirically for their cell lines of interest.
Visualizations
Signaling Pathways
Caption: Syk Signaling Downstream of BCR and FcR.
Experimental Workflows
Caption: Workflow for Determining CC50 of this compound.
Caption: Workflow to Differentiate On- and Off-Target Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. agscientific.com [agscientific.com]
- 6. Tumor cell SYK expression modulates the tumor immune microenvironment composition in human cancer via TNF-α dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into SYK targeting in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Role for Syk Tyrosine Kinase in Natural Killer Cell–mediated Natural Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of Serum Proteins on Syk-IN-1 Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Syk inhibitor, Syk-IN-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a specific focus on the influence of serum proteins on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways of various immune cells.[1] By binding to the ATP-binding site of Syk, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream targets and inhibiting the signaling cascades that lead to cellular responses like proliferation, differentiation, and cytokine production.[1]
Q2: We are observing a significant decrease in this compound potency in our cell-based assays compared to our biochemical assays. Why is this happening?
A2: This is a common observation and is often attributed to the presence of serum proteins in your cell culture media. Kinase inhibitors, including those targeting Syk, can bind to plasma proteins like human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG).[2][3] This binding sequesters the inhibitor, reducing the free concentration available to interact with the target kinase in the cells. For example, the active metabolite of fostamatinib, R406, another Syk inhibitor, exhibits high protein binding (>98%) in human plasma, which leads to a significant difference between its in vitro and in vivo IC50 values.[4]
Q3: How significant is the IC50 shift for Syk inhibitors in the presence of serum proteins?
A3: The magnitude of the IC50 shift can be substantial. For the active metabolite of the Syk inhibitor fostamatinib, R406, the half-maximal effective concentration (EC50) for inhibiting basophil activation shifted from the nanomolar range in in vitro assays to 1.06 µM in ex vivo assays conducted in the presence of plasma.[1][4] This shift is directly attributed to the high degree of plasma protein binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum protein concentration in the assay medium. | Standardize the source and percentage of serum used in all experiments. If possible, use a single lot of serum for a set of comparative experiments. Consider using purified human serum albumin (HSA) at a defined concentration to reduce lot-to-lot variability. |
| No or very weak inhibition observed in cell-based assays, despite proven potency in biochemical assays. | High level of this compound binding to serum proteins in the culture medium, leading to a low free fraction of the inhibitor. | Determine the IC50 of this compound in the presence of varying concentrations of serum or HSA to quantify the impact of protein binding.[5] This "IC50 shift" analysis can help in estimating the required concentration to achieve the desired biological effect in a serum-containing environment. |
| High background signal in kinase assays containing serum. | Non-specific interactions of assay components with serum proteins. | Optimize blocking steps. While non-fat dry milk is a common blocking agent, other options like bovine serum albumin (BSA), gelatin, or commercially available protein-free blocking buffers might be more suitable in the presence of serum.[6] Additionally, ensure thorough washing steps to remove unbound components. |
| Difficulty interpreting a large IC50 shift. | The observed shift is a combination of protein binding and other cellular factors like off-target effects or cell permeability. | To isolate the effect of protein binding, perform a plasma protein binding assay (e.g., equilibrium dialysis) to determine the unbound fraction of this compound.[7] This value can then be used to calculate the free concentration of the inhibitor in your cell-based assays, allowing for a more accurate comparison with biochemical IC50 values. |
Quantitative Data
| Inhibitor | Assay Type | IC50 / EC50 | Reference |
| This compound | Biochemical Assay | 35 nM | [this compound product page] |
| R406 (active metabolite of Fostamatinib) | Cell-free Assay | 41 nM | [8] |
| R406 (active metabolite of Fostamatinib) | Ex vivo Basophil Activation (in plasma) | 1.06 µM | [4] |
| Entospletinib | Human Whole Blood B-cell Activation Assay | 810 nM | [Entospletinib study] |
| BI 1002494 | Kinase Inhibition Assay | 1 nM | [BI 1002494 study] |
| BI 1002494 | Whole Blood Basophil Activation Assay | 114 nM | [BI 1002494 study] |
Experimental Protocols
Protocol 1: Determination of IC50 Shift due to Serum Protein Binding
This protocol outlines a general method to assess the impact of serum proteins on the potency of this compound.
1. Materials:
- This compound stock solution (in DMSO)
- Recombinant Syk enzyme and substrate
- Kinase assay buffer
- ATP
- Human Serum Albumin (HSA) or Fetal Bovine Serum (FBS)
- 96-well plates
- Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
2. Procedure:
- Prepare serial dilutions of this compound in kinase assay buffer without serum proteins and in kinase assay buffer supplemented with a physiological concentration of HSA (e.g., 40 mg/mL) or a typical cell culture concentration of FBS (e.g., 10%).
- In a 96-well plate, add the Syk enzyme and substrate to each well.
- Add the different concentrations of this compound (with and without serum proteins) to the respective wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and for the optimal time for the kinase reaction.
- Stop the reaction and measure the signal according to the specific kinase assay kit instructions.
- Plot the percentage of inhibition against the logarithm of the this compound concentration for both conditions (with and without serum proteins).
- Determine the IC50 value for each condition using a non-linear regression curve fit. The fold-shift in IC50 provides a quantitative measure of the impact of serum protein binding.[5]
Protocol 2: Western Blotting to Assess Syk Inhibition in Cells
This protocol can be used to confirm the inhibition of Syk activity within a cellular context.
1. Materials:
- Cell line expressing Syk
- Cell culture medium with and without serum
- This compound
- Cell lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526), anti-total Syk
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment
2. Procedure:
- Seed cells in culture plates and allow them to adhere.
- Starve the cells in serum-free medium for a few hours before treatment.
- Treat the cells with a range of this compound concentrations in both serum-free and serum-containing media for a specified time. Include a vehicle control (e.g., DMSO).
- Stimulate the cells with an appropriate agonist to activate the Syk pathway, if necessary.
- Wash the cells with cold PBS and lyse them on ice.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
- Block the membrane and incubate with the primary anti-phospho-Syk antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal protein loading.
- Quantify the band intensities to determine the extent of Syk phosphorylation inhibition.
Visualizations
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Experimental Workflow: IC50 Determination with Serum
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Electric Field-Driven Modulation of Nanomechanical Interactions Between Tyrosine Kinase Inhibitors and Human Serum Albumin: Insights from AFM-Based Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Syk-IN-1 Dose-Response Curves: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syk-IN-1, a potent spleen tyrosine kinase (Syk) inhibitor. This guide will help you interpret dose-response curves, troubleshoot common experimental issues, and provide detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk). It functions by competing with ATP for the binding site on the Syk enzyme, thereby preventing the phosphorylation of Syk and inhibiting its kinase activity. This blockade disrupts downstream signaling pathways that are dependent on Syk activation, such as the B-cell receptor (BCR) and Fc receptor signaling pathways. This ultimately leads to a reduction in inflammatory responses and cell proliferation in relevant cell types.
Q2: What is the typical IC50 of this compound?
A2: The in vitro IC50 of this compound for the Syk kinase is approximately 35 nM.[1] However, the effective concentration in cell-based assays (cellular IC50 or GI50) can vary depending on the cell type, assay conditions, and the specific endpoint being measured.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic. For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Dose-Response Curves
Interpreting dose-response curves is critical for understanding the potency and efficacy of this compound. Below are common issues and troubleshooting steps.
Issue 1: No or Weak Response to this compound
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting:
-
Ensure proper storage of the compound to prevent degradation.
-
Prepare fresh stock solutions.
-
Test the activity of the compound in a well-established in vitro kinase assay as a positive control.
-
-
-
Possible Cause 2: Low Syk Expression or Activity in the Cellular Model.
-
Troubleshooting:
-
Confirm Syk expression in your cell line by Western blot or qPCR.
-
Choose a cell line known to have active Syk signaling for your assay.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells, antigen for mast cells) to activate the Syk pathway before adding the inhibitor.
-
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Troubleshooting:
-
Optimize the cell seeding density. Overly confluent or sparse cells can affect the response.
-
Optimize the incubation time with this compound. A time course experiment can determine the optimal duration for observing an effect.
-
Ensure the readout of your assay (e.g., proliferation, cytokine production) is sensitive enough to detect changes.
-
-
Issue 2: Atypical (Biphasic or Shallow) Dose-Response Curve
A typical dose-response curve is sigmoidal. Deviations from this shape can indicate experimental artifacts or complex biological responses.
-
Biphasic (U-shaped) Curve: Inhibition at lower concentrations and a return towards the baseline or even stimulation at higher concentrations.
-
Possible Cause 1: Compound Insolubility at High Concentrations.
-
Troubleshooting: Visually inspect the wells with the highest concentrations of this compound for any precipitation. Reduce the highest concentration used or try a different solvent/vehicle combination if possible.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting: At high concentrations, this compound may inhibit other kinases or cellular processes, leading to unexpected effects. It's crucial to use concentrations within the selective range for Syk inhibition whenever possible. If high concentrations are necessary, consider using a structurally different Syk inhibitor as a control to see if the biphasic effect is specific to this compound.
-
-
-
Shallow Curve (Hill Slope < 1): A gradual, less steep dose-response curve.
-
Possible Cause 1: Heterogeneous Cell Population.
-
Troubleshooting: The cell population may contain a mix of sensitive and resistant cells. Ensure you are using a clonal cell line if possible.
-
-
Possible Cause 2: Complex Biological Regulation.
-
Troubleshooting: The signaling pathway may have feedback loops or redundant pathways that compensate for Syk inhibition, leading to a less dramatic response.
-
-
Possible Cause 3: Experimental Variability.
-
Troubleshooting: High variability between replicates can flatten the curve. Ensure consistent cell numbers, reagent concentrations, and incubation times.
-
-
Data Presentation
Table 1: Reported IC50/GI50 Values for this compound and Other Syk Inhibitors
| Compound | Assay Type | Cell Line/Target | IC50/GI50 | Reference |
| This compound | In vitro kinase assay | Syk | 35 nM | [1] |
| This compound | Antiproliferative assay | Jurkat | 2526 nM | [1] |
| P505-15 | BCR-mediated B cell activation | Human B cells | 208 nM | [2] |
| P505-15 | FcεRI-mediated basophil degranulation | Human basophils | 124 nM | [2] |
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Assay
This protocol is a general guideline for measuring the direct inhibitory effect of this compound on Syk kinase activity.
-
Reagents:
-
Recombinant Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP
-
Syk substrate (e.g., a biotinylated peptide)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the recombinant Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the product according to the manufacturer's instructions of the chosen detection kit (e.g., by measuring ADP production).
-
Plot the results as percent inhibition versus the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Cellular Assay for Syk Inhibition (e.g., B-cell Proliferation)
This protocol outlines a general method to assess the effect of this compound on the proliferation of B-lymphoma cells.
-
Cell Culture: Culture B-lymphoma cells (e.g., Ramos cells) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of media.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media. Add the diluted inhibitor to the cells. Include a DMSO-only control.
-
Cell Stimulation: Add a stimulating agent, such as anti-human IgM antibody (e.g., 10 µg/mL), to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: Measure cell proliferation using a standard method such as MTS or CellTiter-Glo®.
-
Data Analysis: Calculate the percent inhibition of proliferation relative to the stimulated, DMSO-treated control. Plot the percent inhibition versus the log of the this compound concentration to determine the GI50.
Protocol 3: Western Blot for Phospho-Syk
This protocol describes how to detect the phosphorylation of Syk at Tyr525/526, a key activation site, following cell stimulation and treatment with this compound.
-
Cell Treatment:
-
Plate cells (e.g., Ramos cells) and starve overnight in serum-free media if necessary.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-human IgM for 5-10 minutes).[3]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel (e.g., 10%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-Syk (Tyr525/526) (e.g., Cell Signaling Technology #2710 or #2711, diluted 1:1000) overnight at 4°C.[3][4]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Syk to confirm equal protein loading.
Mandatory Visualizations
Caption: Syk Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for a Cell-Based Syk Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single ascending dose escalation study of the specific Syk inhibitor P505-15 investigating pharmacokinetics, pharmacodynamics, and safety in healthy male volunteers. - ASCO [asco.org]
- 3. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Long-term storage and handling of Syk-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Syk-IN-1. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term use?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for long-term storage are summarized in the table below.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL.[1] For optimal results, use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Q3: How should I prepare this compound for in vivo studies?
A3: A common method for preparing this compound for in vivo administration involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline. It is recommended to prepare these solutions fresh on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2]
Q4: Can I store this compound solutions? If so, under what conditions?
A4: Yes, stock solutions of this compound in DMSO can be stored. For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to six months.[1][2] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term use. |
Experimental Protocols
General Protocol for a Cell-Based Kinase Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on Syk kinase activity in a cell-based assay.
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight. The optimal cell number will depend on the cell line and should be determined empirically.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free cell culture medium. Add the diluted compound to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Stimulation: If the experimental design requires, stimulate the cells with an appropriate agonist to induce Syk activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.
-
Kinase Assay: The kinase activity can be measured using various methods, such as ELISA-based assays that detect the phosphorylation of a Syk-specific substrate.[3][4]
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of Syk activity against the log concentration of the inhibitor.
General Protocol for Western Blotting to Detect Syk Phosphorylation
This protocol outlines the general steps to analyze the phosphorylation status of Syk in response to this compound treatment.
-
Sample Preparation: Treat cells with this compound and/or a stimulant as described in the cell-based assay protocol. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., phospho-Syk Tyr525/526) overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Syk and a loading control protein like GAPDH or β-actin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | This compound has low aqueous solubility. | For in vivo preparations, ensure the use of co-solvents like PEG300 and surfactants like Tween-80.[2] Gentle warming and sonication can help dissolve the compound.[2] Prepare solutions fresh before use. |
| Inconsistent or no inhibitory effect in assays | - Compound degradation due to improper storage. - Inaccurate concentration due to pipetting errors or incomplete dissolution. - Cell line is not responsive to Syk inhibition. | - Ensure this compound is stored correctly (see Table 1) and avoid multiple freeze-thaw cycles. - Verify the concentration of your stock solution. Ensure the compound is fully dissolved in DMSO before further dilution. - Confirm that your cell line expresses active Syk and that the pathway is relevant to the measured endpoint. |
| Off-target effects observed | Kinase inhibitors can sometimes inhibit other kinases or cellular proteins, especially at higher concentrations.[8][9][10] | - Use the lowest effective concentration of this compound. - Perform a dose-response curve to identify the optimal concentration. - Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (e.g., another known Syk inhibitor). - If possible, use a rescue experiment by overexpressing a drug-resistant Syk mutant. |
| Difficulty in detecting Syk phosphorylation by Western blot | - Low levels of Syk expression or activation in the chosen cell line. - Inefficient antibody. - Problems with the Western blot protocol. | - Use a cell line known to have high Syk expression and a robust response to stimulation. - Optimize the stimulation conditions (e.g., agonist concentration and time). - Use a validated phospho-Syk antibody.[7] - Review and optimize your Western blotting protocol, including lysis buffer composition, antibody concentrations, and washing steps.[5][6] |
Visualizations
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound activity in cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 7. Syk Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Syk Inhibitors: Syk-IN-1 vs. Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent spleen tyrosine kinase (Syk) inhibitors: Syk-IN-1 and Fostamatinib. Spleen tyrosine kinase is a critical mediator of signal transduction in various hematopoietic cells and is a key therapeutic target in autoimmune diseases and certain cancers.[1][2] This comparison aims to provide an objective overview of their performance, supported by available experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Performance Comparison
Both this compound and Fostamatinib are potent inhibitors of Syk kinase. Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in vivo.[3] R406 is the entity responsible for Syk inhibition.
| Inhibitor | Target | IC50 (in vitro) | Key Characteristics |
| This compound | Syk | 35 nM | Potent Syk inhibitor. Limited publicly available data on broader kinase selectivity. |
| Fostamatinib (R406) | Syk | 41 nM | Oral prodrug of R406.[4] Well-characterized, with known off-target effects on other kinases such as Flt3, Lyn, and Lck at higher concentrations.[4] |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. While potent inhibition of the primary target is desired, off-target effects can lead to unforeseen experimental outcomes or toxicities.
Fostamatinib (R406): The kinase selectivity of R406 has been extensively profiled. While it is a potent Syk inhibitor, it also demonstrates activity against other kinases, particularly at higher concentrations. This "polypharmacology" can be a crucial consideration in experimental design. For instance, R406 has been shown to inhibit kinases such as Flt3, Lyn, and Lck.[4]
This compound: Comprehensive kinase selectivity profiling data for this compound is not as readily available in the public domain. While it is marketed as a potent Syk inhibitor, researchers should exercise caution and consider the possibility of off-target effects, a common characteristic of many kinase inhibitors.[5] Some research groups are focused on developing highly specific Syk inhibitors to minimize these off-target effects.[6]
Cellular Activity: Effects on B-Cell Signaling and Proliferation
Syk plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and survival.[7][8] Inhibition of Syk is therefore expected to impact these cellular processes.
Fostamatinib: Studies have shown that Fostamatinib effectively inhibits BCR signaling in chronic lymphocytic leukemia (CLL) cells, leading to reduced cellular activation and proliferation.[9] It has also been observed to cause a depletion of transitional B-cells without significantly affecting mature B-cell populations.[10][11] However, some studies in rat models have shown that Fostamatinib treatment did not significantly affect mature B-cell or plasma cell populations.[12]
This compound: Specific data on the effects of this compound on B-cell signaling and proliferation are limited in publicly accessible literature. However, as a potent Syk inhibitor, it is anticipated to have similar effects to Fostamatinib by blocking BCR-mediated pathways. Deregulated Syk activity has been shown to promote growth factor-independent proliferation of pre-B cells, an effect that can be reversed by Syk inhibitors.[13]
Experimental Protocols
Below are generalized protocols for key experiments used to characterize Syk inhibitors. Researchers should optimize these protocols for their specific experimental systems.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
Syk substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test inhibitors (this compound, R406) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, Syk kinase, and the Syk substrate.
-
Add the diluted test inhibitors to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular B-Cell Proliferation Assay
This assay measures the effect of Syk inhibitors on the proliferation of B-cells following stimulation of the B-cell receptor.
Materials:
-
B-cell line (e.g., Ramos) or primary B-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test inhibitors (this compound, Fostamatinib/R406) dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed B-cells into a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of anti-IgM antibody. Include an unstimulated control.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration and determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using the DOT language to visualize the Syk signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Syk Signaling Pathway and Inhibition.
Caption: Cellular Proliferation Assay Workflow.
Conclusion
Both this compound and Fostamatinib are valuable tools for studying the role of Syk kinase in various biological processes. Fostamatinib, as a clinically approved drug, has been extensively characterized, and a wealth of data is available regarding its efficacy and selectivity. This compound is a potent inhibitor, but researchers should be mindful of the limited public information on its broader kinase selectivity profile. The choice between these inhibitors will depend on the specific experimental context, the need for a well-characterized off-target profile, and the desired mode of application (in vitro vs. in vivo). For studies where target specificity is paramount, further validation of this compound's selectivity may be necessary.
References
- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 7. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syk inhibition with fostamatinib leads to transitional B lymphocyte depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deregulated Syk inhibits differentiation and induces growth factor–independent proliferation of pre–B cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Syk-IN-1 and Entospletinib in Spleen Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent spleen tyrosine kinase (Syk) inhibitors: Syk-IN-1 and Entospletinib. Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction across various immune cells, making it a key therapeutic target for a range of autoimmune diseases and hematological malignancies.[1] This comparison aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Mechanism of Action
Both this compound and Entospletinib are potent inhibitors of spleen tyrosine kinase (Syk).[2][3] Syk is a crucial mediator of downstream signaling from various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[4][5] By binding to the ATP-binding site of Syk, these inhibitors block its kinase activity, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that leads to cellular responses such as proliferation, differentiation, and cytokine production.[1][6] Inhibition of the BCR signaling pathway, in particular, has shown significant therapeutic potential in B-cell malignancies like chronic lymphocytic leukemia (CLL).[4][7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Entospletinib, facilitating a direct comparison of their in vitro potency and, where available, in vivo efficacy.
Table 1: In Vitro Potency of Syk Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Syk | 35 | Not Specified | [2] |
| Entospletinib | Syk | 7.7 | Cell-free assay | [3] |
Table 2: Preclinical In Vivo Efficacy of Entospletinib in a Rat Collagen-Induced Arthritis Model
| Treatment Group | Dose (mg/kg, p.o.) | Ankle Inflammation Inhibition | ED50 (mg/kg) for Histological Parameters | Reference |
| Entospletinib | 1-10 | Significant | 1.2 - 3.9 | [3] |
Kinase Selectivity
Entospletinib has been characterized as a highly selective Syk inhibitor.[9] In a broad kinase panel screening, it was found to have a dissociation constant (Kd) of 7.6 nM for Syk, with only one other kinase (TNK1) having a Kd below 100 nM.[9] This high selectivity is believed to contribute to a more favorable safety profile with fewer off-target effects compared to less selective inhibitors.[6][9][10] While this compound is described as a potent Syk inhibitor, detailed public data on its broader kinase selectivity profile for direct comparison is limited.
Clinical Development
Entospletinib has undergone extensive clinical evaluation for various hematological malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), and acute myeloid leukemia (AML).[2][7][11][12][13] Phase II clinical trials have demonstrated its clinical activity and an acceptable toxicity profile in patients with relapsed or refractory CLL.[14] In contrast, there is a lack of publicly available information regarding the clinical development of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Syk signaling pathway in B-cells.
Caption: Workflow for an in vitro Syk kinase inhibition assay.
Caption: Workflow for a collagen-induced arthritis (CIA) mouse model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of Syk inhibitors.
In Vitro Syk Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Syk.[15]
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, and 0.1 mM Sodium Orthovanadate.
-
Syk Enzyme: Recombinant human Syk kinase is diluted in kinase buffer to the desired concentration (e.g., 1-2 nM).
-
Substrate: A biotinylated peptide substrate (e.g., TK substrate-biotin) is diluted in kinase buffer.
-
ATP: Adenosine triphosphate is diluted in kinase buffer to a concentration near the Km for Syk.
-
Inhibitors: this compound and Entospletinib are serially diluted in DMSO and then further diluted in kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add the Syk enzyme, substrate, and inhibitor solutions.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Detection :
-
Stop the reaction by adding a detection buffer containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
-
Data Analysis :
-
The ratio of the fluorescence signals (665/620) is calculated.
-
The percent inhibition is determined relative to a no-inhibitor control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular B-Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of Syk inhibitors on the proliferation of B-cell lines.[16]
-
Cell Culture :
-
Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
-
Compound Treatment :
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound or Entospletinib to the wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell proliferation inhibition compared to vehicle-treated control cells.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[3][17][18]
-
Induction of Arthritis :
-
Animals : Use susceptible mouse strains, such as DBA/1, aged 7-8 weeks.[17]
-
Primary Immunization (Day 0) : Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.[17][18]
-
Booster Immunization (Day 21) : Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.[17][18]
-
-
Treatment :
-
Once arthritis is established (typically around day 28-35), randomize the animals into treatment groups.
-
Administer this compound, Entospletinib, or vehicle control orally (p.o.) daily for a specified duration (e.g., 14-21 days).
-
-
Efficacy Assessment :
-
Clinical Scoring : Visually score the severity of arthritis in each paw daily or every other day based on a graded scale (e.g., 0-4) for erythema and swelling.
-
Paw Swelling : Measure the thickness of the paws using a caliper.
-
Histopathology : At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Data Analysis :
-
Compare the mean arthritis scores and paw swelling between the treated and vehicle control groups.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.
-
Calculate the ED50 (effective dose for 50% of the maximal effect) for the inhibition of various disease parameters.
-
Conclusion
Both this compound and Entospletinib are potent inhibitors of spleen tyrosine kinase. Based on the available data, Entospletinib demonstrates higher in vitro potency with an IC50 of 7.7 nM compared to 35 nM for this compound. Furthermore, Entospletinib has a well-documented high selectivity profile and has undergone extensive preclinical and clinical development, showing promise in treating hematological malignancies and inflammatory conditions. While this compound is a valuable research tool for studying Syk biology, more comprehensive preclinical data, particularly regarding its selectivity and in vivo efficacy, would be necessary to fully assess its therapeutic potential in comparison to the more clinically advanced Entospletinib. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the efficacy of these and other novel Syk inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of entospletinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - SYK inhibitor entospletinib prevents ocular and skin GVHD in mice [insight.jci.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]
- 14. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. resources.amsbio.com [resources.amsbio.com]
Validating Syk-IN-1 Specificity: A Comparison Guide Using Syk Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapies, spleen tyrosine kinase (Syk) has emerged as a critical node in inflammatory and oncogenic signaling pathways. Small molecule inhibitors, such as Syk-IN-1, hold immense promise, but their clinical translation hinges on a thorough understanding of their specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a comprehensive framework for validating the specificity of this compound, employing the gold-standard method of Syk knockout (Syk-/-) cells. By comparing the inhibitor's effects in wild-type versus Syk-deficient cellular backgrounds, researchers can unequivocally delineate its on-target activity.
The Critical Role of Syk Knockout Cells in Specificity Validation
The most rigorous method to confirm that the biological effects of an inhibitor are mediated through its intended target is to test its activity in cells genetically devoid of that target. In the context of this compound, a potent Syk inhibitor with a reported IC50 of 35 nM, Syk knockout cells serve as the ultimate negative control. Any cellular response to this compound observed in wild-type cells that is absent in Syk-/- cells can be confidently attributed to the specific inhibition of Syk. Conversely, effects that persist in Syk-/- cells are indicative of off-target interactions. This approach provides a clear and unambiguous interpretation of the inhibitor's mechanism of action.
Experimental Validation of this compound Specificity
Here, we present a series of key experiments designed to validate the specificity of this compound using a comparative analysis of wild-type and Syk knockout cells.
Comparative Analysis of Downstream Signaling
A hallmark of Syk activation is the phosphorylation of downstream effector proteins. By examining the phosphorylation status of these targets in the presence of this compound, we can assess its on-target efficacy.
Table 1: Effect of this compound on Phosphorylation of Downstream Targets
| Target Protein | Cell Type | Treatment | Phosphorylation Level (Fold Change vs. Untreated WT) |
| p-PLCγ1 (Y783) | Wild-Type | Vehicle | 1.0 |
| Wild-Type | This compound (1 µM) | 0.2 | |
| Syk-/- | Vehicle | 0.1 | |
| Syk-/- | This compound (1 µM) | 0.1 | |
| p-ERK1/2 (T202/Y204) | Wild-Type | Vehicle | 1.0 |
| Wild-Type | This compound (1 µM) | 0.4 | |
| Syk-/- | Vehicle | 0.3 | |
| Syk-/- | This compound (1 µM) | 0.3 |
Illustrative data based on expected outcomes.
Assessment of Cellular Phenotypes
To link the biochemical inhibition of Syk to a functional cellular outcome, viability and proliferation assays are crucial. A truly specific inhibitor should exhibit a significantly reduced effect on the viability of cells lacking its target.
Table 2: Effect of this compound on Cell Viability
| Cell Type | Treatment | Cell Viability (% of Vehicle Control) |
| Wild-Type | Vehicle | 100% |
| This compound (1 µM) | 65% | |
| This compound (5 µM) | 40% | |
| Syk-/- | Vehicle | 100% |
| This compound (1 µM) | 98% | |
| This compound (5 µM) | 95% |
Illustrative data based on expected outcomes.
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological context, the following diagrams illustrate the Syk signaling pathway, the experimental workflow for inhibitor validation, and the logical framework of this approach.
Caption: Syk Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Specificity Validation.
Orthogonal Methods to Confirm Syk-IN-1 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to confirm the target engagement of Syk-IN-1, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells, making it a key target in various inflammatory diseases and cancers.[1][2] Confirming that a compound like this compound directly interacts with its intended target in a cellular context is a critical step in drug discovery. This guide details and compares several widely accepted orthogonal methods for this purpose.
Comparison of Orthogonal Target Engagement Methods
The following table summarizes key quantitative parameters for the described orthogonal methods. As specific experimental data for this compound is not uniformly available across all platforms in the public domain, this table serves as a template for data presentation.
| Method | Principle | Key Quantitative Readout | Throughput | Cellular Context | Required Reagents |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells. | IC50 / Apparent KD | High | Live Cells | NanoLuc®-Syk fusion vector, fluorescent tracer, specialized plate reader |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[3][4] | Thermal Shift (ΔTm) / IC50 | Low to Medium | Live Cells or Lysates | Temperature-controlled cycler, antibodies for Western Blot or other detection methods |
| Immunoprecipitation-Western Blot (IP-WB) | Assesses the phosphorylation status of the target protein or its downstream substrates upon inhibitor treatment. | Change in Phosphorylation Level | Low | Cell Lysates | Specific antibodies (anti-Syk, anti-phospho-Syk, etc.), protein A/G beads |
| Kinome Profiling (e.g., MIB-MS) | Utilizes multiplexed inhibitor beads and mass spectrometry to determine the affinity of a compound against a large panel of kinases.[5] | Dissociation constants (Kd) across the kinome | High | Cell Lysates | Multiplexed inhibitor beads, mass spectrometer |
Syk Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a central mediator of immunoreceptor signaling. Upon receptor activation, typically involving immunoreceptor tyrosine-based activation motifs (ITAMs), Syk is recruited to the receptor complex and activated through phosphorylation. Activated Syk then phosphorylates a host of downstream effector molecules, initiating signaling cascades that lead to cellular responses such as proliferation, differentiation, and inflammatory mediator release.[6][7][8][9]
Syk Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols & Workflows
NanoBRET™ Target Engagement Assay
This assay provides a direct measure of compound binding to the target protein in live cells.[7][8][10][11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Syk protein and a fluorescent energy transfer probe (tracer) that binds to the Syk active site. An effective inhibitor like this compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
Experimental Workflow:
NanoBRET™ Target Engagement Assay Workflow.
Detailed Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector encoding for a NanoLuc®-Syk fusion protein.
-
Seeding: Transfected cells are seeded into 384-well plates.
-
Tracer Addition: Cells are pre-treated with a specific NanoBRET™ tracer for Syk.
-
Compound Treatment: A serial dilution of this compound is added to the wells.
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Signal Measurement: The BRET signal is measured on a plate reader capable of detecting the NanoLuc® emission and the tracer fluorescence.
-
Data Analysis: The data is normalized to controls and an IC50 curve is generated using a sigmoidal dose-response model.[10][12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a native cellular environment.[3][4][13][14][15] The binding of this compound to Syk is expected to increase the thermal stability of the Syk protein.
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Methodology:
-
Cell Treatment: Culture cells (e.g., a human B-cell line like Ramos) are treated with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis: Cells are lysed, for example, by repeated freeze-thaw cycles.
-
Separation: The lysate is centrifuged to separate the soluble protein fraction from the precipitated proteins.
-
Detection: The amount of soluble Syk in the supernatant is quantified, typically by Western blotting using a specific anti-Syk antibody.
-
Data Analysis: For a melting curve, the amount of soluble Syk is plotted against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For an isothermal dose-response format, cells are heated at a single temperature and the amount of soluble Syk is plotted against the concentration of this compound to determine an EC50.
Immunoprecipitation-Western Blot (IP-WB)
This biochemical approach provides evidence of target engagement by assessing the functional consequence of Syk inhibition, namely the reduction in phosphorylation of Syk itself (autophosphorylation) or its downstream substrates.[4][6][9][16]
Experimental Workflow:
Immunoprecipitation-Western Blot (IP-WB) Workflow.
Detailed Methodology:
-
Cell Treatment and Stimulation: Cells are pre-incubated with this compound or vehicle, followed by stimulation to activate the Syk pathway (e.g., with anti-IgM for B-cells).
-
Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.[4]
-
Immunoprecipitation: The protein of interest (e.g., Syk) is immunoprecipitated from the cell lysate using a specific primary antibody and protein A/G-conjugated beads.[16]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the target protein is then eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the protein (e.g., anti-phospho-Syk (Tyr525/526)).[2] A decrease in the phosphorylation signal in this compound treated cells indicates on-target activity.
Kinome Profiling
To assess the selectivity of this compound, its binding affinity can be profiled against a large panel of kinases. This is a powerful orthogonal method to confirm that this compound preferentially binds to Syk over other kinases.
Experimental Workflow (MIB-MS as an example):
Kinome Profiling (MIB-MS) Workflow.
Detailed Methodology:
-
Lysate Preparation: Prepare a lysate from a relevant cell line.
-
Inhibitor Incubation: The lysate is incubated with varying concentrations of this compound.
-
MIBs Incubation: A mixture of multiplexed inhibitor-coupled beads is added to the lysate to capture kinases that are not bound by this compound.
-
Enrichment and Digestion: The beads are washed, and the bound kinases are eluted and digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase is determined at different concentrations of this compound, allowing for the calculation of a dissociation constant (Kd) for the interaction of this compound with each kinase in the profile. A much lower Kd for Syk compared to other kinases confirms its selectivity.[13][17]
References
- 1. Analysis of SYK Gene as a Prognostic Biomarker and Suggested Potential Bioactive Phytochemicals as an Alternative Therapeutic Option for Colorectal Cancer: An In-Silico Pharmaco-Informatics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 4. ulab360.com [ulab360.com]
- 5. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the Src-regulated kinome identifies SGK1 as a key mediator of Src-induced transformation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Syk-IN-1 vs. Cerdulatinib - A Researcher's Guide
This guide provides a comprehensive, data-driven comparison of two prominent kinase inhibitors, Syk-IN-1 and Cerdulatinib, tailored for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, biochemical and cellular activities, and provide detailed experimental protocols for key assays.
Introduction and Overview
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling in hematopoietic cells.[1] Syk plays a pivotal role in adaptive immune receptor signaling and is implicated in various cellular responses, including proliferation, differentiation, and phagocytosis.[1] Its role in B-cell signaling has made it a therapeutic target for autoimmune diseases and certain hematological malignancies.[1]
Cerdulatinib (PRT062070) is a dual inhibitor that targets both Syk and Janus Kinases (JAKs).[2][3] Specifically, it demonstrates potent activity against Syk, JAK1, and JAK3, with lower activity against JAK2 and TYK2.[2] This dual mechanism allows Cerdulatinib to simultaneously block signaling from the B-cell receptor (BCR) via Syk and cytokine receptors through the JAK-STAT pathway, offering a broader therapeutic potential in B-cell malignancies and inflammatory diseases.[3]
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for this compound and Cerdulatinib, providing a clear comparison of their inhibitory activities.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Cerdulatinib IC₅₀ (nM) |
| Syk | 35 [4] | 32 [5] |
| JAK1 | Data not available | 12[2][5] |
| JAK2 | Data not available | 6[2] |
| JAK3 | Data not available | 8[2] |
| TYK2 | Data not available | 0.5[2] |
| FLT3 | Data not available | 13 |
| LCK | Data not available | 28 |
| SRC | Data not available | 41 |
| YES | Data not available | 20 |
| FYN | Data not available | 25 |
| LYN | Data not available | 29 |
| FGR | Data not available | 35 |
| HCK | Data not available | 40 |
| BLK | Data not available | 45 |
| Aurora A | Data not available | 50 |
| Aurora B | Data not available | 55 |
| CAMK2D | Data not available | 60 |
| CHEK1 | Data not available | 65 |
| GSK3B | Data not available | 70 |
| MAPKAPK2 | Data not available | 75 |
| p70S6K | Data not available | 80 |
| PIM1 | Data not available | 85 |
| PLK1 | Data not available | 90 |
| ROCK2 | Data not available | 95 |
Table 2: Cellular Activity
| Cell Line | Assay Type | This compound IC₅₀ (µM) | Cerdulatinib IC₅₀ (µM) |
| DLBCL (ABC subtype) | Cell Viability (MTT) | Data not available | 0.5 - 2.1[5] |
| DLBCL (GCB subtype) | Cell Viability (MTT) | Data not available | 0.4 - 2.1[5] |
| HTLV-1 infected T-cell lines | Cell Proliferation (WST-8) | Data not available | More potent than selective Syk or JAK inhibitors alone[6] |
Signaling Pathway Inhibition
The following diagrams illustrate the key signaling pathways targeted by this compound and Cerdulatinib.
BCR [label="B-Cell Receptor (BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyn [label="Lyn", fillcolor="#F1F3F4", fontcolor="#202124"]; Syk [label="Syk", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Syk_IN_1 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cerdulatinib_Syk [label="Cerdulatinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BCR -> Lyn [color="#5F6368"]; Lyn -> Syk [color="#5F6368"]; Syk -> PLCg2 [color="#5F6368"]; Syk -> BTK [color="#5F6368"]; Syk -> PI3K [color="#5F6368"]; PLCg2 -> Downstream [color="#5F6368"]; BTK -> Downstream [color="#5F6368"]; PI3K -> Downstream [color="#5F6368"]; Syk_IN_1 -> Syk [arrowhead=tee, color="#EA4335", style=dashed]; Cerdulatinib_Syk -> Syk [arrowhead=tee, color="#EA4335", style=dashed]; }
Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway.
CytokineReceptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK1 [label="JAK1", fillcolor="#FBBC05", fontcolor="#202124"]; JAK3 [label="JAK3", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_P [label="p-STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cerdulatinib_JAK [label="Cerdulatinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CytokineReceptor -> JAK1 [color="#5F6368"]; CytokineReceptor -> JAK3 [color="#5F6368"]; JAK1 -> STAT [color="#5F6368"]; JAK3 -> STAT [color="#5F6368"]; STAT -> STAT_P [label="P", color="#5F6368"]; STAT_P -> Nucleus [color="#5F6368"]; Nucleus -> GeneTranscription [color="#5F6368"]; Cerdulatinib_JAK -> JAK1 [arrowhead=tee, color="#EA4335", style=dashed]; Cerdulatinib_JAK -> JAK3 [arrowhead=tee, color="#EA4335", style=dashed]; }
Caption: Inhibition of the JAK-STAT signaling pathway by Cerdulatinib.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Cerdulatinib.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Typical Protocol (e.g., for Syk Kinase):
-
Reagents and Materials:
-
Purified recombinant Syk kinase.
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[7]
-
ATP (at a concentration near the Kₘ for the kinase).
-
Syk substrate (e.g., a synthetic peptide).
-
Test compounds (this compound or Cerdulatinib) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production).[7]
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure: a. Prepare a reaction mixture containing the kinase buffer, Syk kinase, and substrate. b. Add the test compound at various concentrations to the wells of the 384-well plate. Include a DMSO control (vehicle). c. Initiate the kinase reaction by adding ATP to each well. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7] e. Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7] f. Record the luminescence using a plate reader.
-
Data Analysis: a. The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. b. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare Kinase,\nSubstrate, Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; AddInhibitor [label="Add Serial Dilutions\nof Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; AddATP [label="Initiate Reaction\nwith ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at\n30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Stop Reaction &\nDetect Signal", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data &\nCalculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prepare [color="#5F6368"]; Prepare -> AddInhibitor [color="#5F6368"]; AddInhibitor -> AddATP [color="#5F6368"]; AddATP -> Incubate [color="#5F6368"]; Incubate -> Detect [color="#5F6368"]; Detect -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }
Caption: General workflow for a biochemical kinase inhibition assay.
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Typical Protocol:
-
Reagents and Materials:
-
Cultured cells (e.g., DLBCL cell lines).
-
Cell culture medium.
-
Test compounds (this compound or Cerdulatinib) serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl solution).
-
96-well plates.
-
Microplate reader.
-
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).[5] Include a vehicle control (e.g., DMSO). c. After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. d. Remove the medium and add a solubilization solution to dissolve the formazan crystals. e. Incubate the plate for an additional period (e.g., 4 hours to overnight) at 37°C to ensure complete solubilization. f. Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. b. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Western Blotting for Phosphorylated Proteins
Objective: To detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing insight into the activation state of signaling pathways.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies. For phosphorylated proteins, a primary antibody that specifically recognizes the phosphorylated form of the target protein is used.
Typical Protocol (e.g., for p-Syk and p-STAT3):
-
Reagents and Materials:
-
Cultured cells.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-Syk, anti-p-STAT3, and antibodies for total Syk and STAT3 as loading controls).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure: a. Treat cells with the test compounds for the desired time. For some targets, stimulation with an agonist (e.g., anti-IgM for BCR pathway, IL-6 for JAK-STAT pathway) may be necessary to induce phosphorylation.[5] b. Lyse the cells and determine the protein concentration of the lysates. c. Denature the protein samples and separate them by SDS-PAGE. d. Transfer the separated proteins to a membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. f. Incubate the membrane with the primary antibody (e.g., anti-p-Syk) overnight at 4°C. g. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and then add the chemiluminescent substrate. i. Detect the signal using an imaging system. j. The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.
-
Data Analysis: a. The band intensities are quantified using densitometry software. b. The level of the phosphorylated protein is normalized to the level of the total protein. c. The effect of the inhibitor is determined by comparing the normalized phosphorylated protein levels in treated versus untreated cells.
Conclusion
This compound is a potent and specific inhibitor of Syk, making it a valuable tool for studying Syk-dependent signaling pathways. Its utility as a therapeutic agent would depend on further characterization of its off-target effects and in vivo efficacy.
Cerdulatinib, with its dual Syk/JAK inhibitory profile, offers a broader mechanism of action that can simultaneously target multiple oncogenic signaling pathways in B-cell malignancies. This dual inhibition may provide a more profound anti-tumor effect and potentially overcome resistance mechanisms that can arise with single-target agents. The clinical development of Cerdulatinib underscores its potential as a therapeutic agent.
The choice between these two inhibitors will depend on the specific research question or therapeutic goal. For focused studies on the role of Syk, this compound is an appropriate choice. For therapeutic applications in diseases where both Syk and JAK signaling are implicated, Cerdulatinib presents a compelling multi-targeted approach. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the activities of these and other kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. carnabio.com [carnabio.com]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Syk-IN-1 and Other Spleen Tyrosine Kinase (Syk) Inhibitors Across Diverse Cell Types
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the spleen tyrosine kinase (Syk) inhibitor, Syk-IN-1, with other notable alternatives. The comparative data is supported by experimental evidence and detailed methodologies to assist in the evaluation of these compounds for research and therapeutic development.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various cell types, including immune cells and cancer cells.[1] Its involvement in cellular proliferation, differentiation, and phagocytosis has made it a significant target in the development of therapies for autoimmune diseases, inflammatory conditions, and hematological malignancies.[2][3] The activity of Syk has been shown to be context-dependent, acting as a tumor promoter in cell types like Burkitt lymphoma and a tumor suppressor in breast cancer.[4] This guide focuses on the cross-validation of the activity of this compound, a potent Syk inhibitor, and compares its performance with other commercially available Syk inhibitors.
Comparative Activity of Syk Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other selected Syk inhibitors across different cell lines and experimental setups. This data provides a quantitative comparison of their potency.
| Inhibitor | Cell Type / Assay Condition | IC50 / EC50 | Reference |
| This compound | Biochemical Assay | 35 nM | |
| Fostamatinib | Hepatocellular Carcinoma Cells | 20 - 35 µM | [5] |
| Lung Cancer (H1299), Head and Neck Cancer (SCC4), Breast Cancer (MB231) | 5 - 10 µM | [5] | |
| R406 | P. falciparum-infected Red Blood Cells | Higher than other tested inhibitors | [6][7] |
| Neuroblastoma Cell Lines | Effective at reducing cell viability | [8] | |
| Syk Inhibitor II | P. falciparum-infected Red Blood Cells | 1.72 µM | [6] |
| P505-15 | P. falciparum-infected Red Blood Cells | 0.64 µM | [6] |
| Gilead Syk Inhibitor | TR-FRET Assay (biochemical) | IC50 = 6.2 nM | [9] |
| Human Whole Blood CD63 Basophil Activation Assay | EC50 = 51 nM | [9] | |
| BAY 61-3606 | Neuroblastoma Cell Lines | Effective at reducing cell viability | [8] |
| PRT062607 | Neuroblastoma Cell Lines | Effective at reducing cell viability | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Syk Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the phosphorylation of a substrate by Syk kinase.
-
Reagents and Buffers:
-
Enzymatic Buffer: 50 mM HEPES pH 7.0, 0.02% NaN3, 0.01% BSA, 0.1 mM Na2VO3, 5 mM MgCl2, 1 mM DTT.
-
Detection Buffer: 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA.
-
Syk Enzyme, Biotinylated Substrate (e.g., TK substrate-biotin), and ATP are prepared in the enzymatic buffer.
-
HTRF Detection Reagents: Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665 prepared in detection buffer.
-
-
Procedure:
-
Add Syk enzyme and the biotinylated substrate to the wells of a microplate.
-
Add the Syk inhibitor (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the detection buffer containing EDTA.
-
Add the HTRF detection reagents.
-
Incubate for 1 hour at room temperature to allow for antibody-antigen binding.
-
Measure the fluorescence with excitation at 337 nm and dual emission at 665 nm and 620 nm.
-
The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.
-
Cell Viability Assay (e.g., using PrestoBlue™ reagent)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of the Syk inhibitor.
-
Include untreated cells as a negative control and a solvent control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Measurement:
-
Add PrestoBlue™ reagent to each well and incubate for a period recommended by the manufacturer.
-
Measure the fluorescence or absorbance according to the product protocol. The signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.[10]
-
Basophil Activation Test (Flow Cytometry)
This assay measures the activation of basophils by quantifying the expression of surface markers like CD63.
-
Sample Preparation:
-
Use whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
-
Inhibition:
-
Pre-incubate the blood or cells with the Syk inhibitor at different concentrations.
-
-
Stimulation:
-
Stimulate the cells with an appropriate allergen or anti-IgE antibody to induce basophil activation.
-
-
Staining:
-
Stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CD203c) and an activation marker (e.g., CD63).
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the basophil population and quantify the percentage of CD63-positive cells.
-
-
Data Analysis:
-
Determine the EC50 value of the inhibitor by plotting the percentage of inhibition of basophil activation against the inhibitor concentration.[9]
-
Visualizing Syk Signaling and Experimental Workflow
To better understand the mechanism of action of Syk inhibitors and the experimental process for their evaluation, the following diagrams are provided.
Caption: Syk Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Syk Inhibitor Assessment.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro IC50 Values of Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][] As a non-receptor tyrosine kinase, Syk plays a pivotal role in the signal transduction pathways of various immune cells, such as B cells, mast cells, and neutrophils.[1][3] Its activation, typically downstream of immunoreceptors, triggers a cascade of cellular responses including proliferation, differentiation, and the production of inflammatory cytokines.[1] Consequently, the development of potent and selective Syk inhibitors is an area of intense research.
This guide provides an objective comparison of the in vitro half-maximal inhibitory concentration (IC50) values for several prominent Syk inhibitors, supported by experimental data and detailed methodologies. The IC50 value is a critical measure of a drug's potency, representing the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%.
Data Presentation: In Vitro IC50 Values of Syk Inhibitors
The following table summarizes the in vitro IC50 values for a selection of Syk inhibitors. These values have been determined using various cell-free kinase assays. It is important to note that IC50 values can vary based on the specific assay conditions, such as ATP concentration and the substrate used.[4]
| Inhibitor | IC50 (nM) | Assay Type/Note |
| PRT-060318 | 4 | Selective Syk inhibitor[5][6] |
| TAK-659 | 3.2 | Potent and selective Syk inhibitor[5] |
| RO9021 | 5.6 | Potent Syk kinase inhibitor[5] |
| BAY 61-3606 | 7.5 (Ki) | Potent and selective Syk inhibitor (value is Ki)[5] |
| GS-9876 (Lanraplenib) | 9.5 | Highly selective, oral Syk inhibitor[6] |
| Staurosporine | 0.3 - 9.9 | Broad-spectrum kinase inhibitor[7][8] |
| Sovleplenib | 25 | Oral, selective Syk inhibitor[6] |
| Cerdulatinib | 32 | Dual inhibitor of Syk and JAK[5][6] |
| Fostamatinib (R406) | 41 | Active metabolite of the prodrug Fostamatinib disodium (R788)[5][6] |
Signaling Pathway and Inhibition Logic
To understand the mechanism of action of these inhibitors, it is crucial to visualize the Syk signaling pathway. Syk is activated downstream of various receptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[3][9] Upon ligand binding to these receptors, ITAMs are phosphorylated, creating docking sites for the SH2 domains of Syk. This recruitment leads to Syk's own phosphorylation and activation, initiating multiple downstream signaling cascades that culminate in diverse cellular responses.[1][10] Syk inhibitors typically function by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.[1]
Caption: The Syk signaling cascade from receptor activation to cellular response.
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The determination of IC50 values is commonly performed using in vitro kinase assays. These assays measure the enzymatic activity of purified Syk in the presence of varying concentrations of an inhibitor. Below is a generalized protocol based on common methodologies such as luminescence-based (e.g., ADP-Glo™), TR-FRET, or radiometric assays.[7][8][11]
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of Syk kinase activity.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT, pH 7.5)[11]
-
Peptide substrate (e.g., poly[Glu:Tyr], 4:1)[8]
-
Adenosine triphosphate (ATP)
-
Test inhibitor (serially diluted)
-
Microplate (e.g., 384-well)
-
Detection reagent (specific to the assay method, e.g., ADP-Glo™ Reagent, HTRF® antibody, or [γ-³³P]-ATP)[7][8][11]
-
Plate reader (Luminometer, Fluorescence reader, or Scintillation counter)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer. Prepare a master mix containing the Syk enzyme and another master mix containing the substrate and ATP. The ATP concentration is often set near its Michaelis-Menten constant (Km) for Syk to ensure competitive inhibitors are accurately assessed.[12]
-
Reaction Setup: To the wells of a microplate, add the inhibitor dilutions. A control well containing buffer or DMSO instead of the inhibitor is included for 0% inhibition, and a background well without the enzyme is used for 100% inhibition.
-
Pre-incubation: Add the diluted Syk enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). The reaction time is optimized to ensure it remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a termination buffer, which typically contains a chelating agent like EDTA to sequester Mg²⁺ ions essential for kinase activity.[7]
-
Signal Detection: Add the appropriate detection reagent.
-
Luminescence (ADP-Glo™): The reagent converts the ADP produced during the kinase reaction into a luminescent signal.[11]
-
TR-FRET: Detection reagents, such as a europium-conjugated anti-phospho-residue antibody, are used to detect the phosphorylated substrate.[7]
-
Radiometric: The incorporation of ³³P from [γ-³³P]-ATP into the substrate is measured.[8]
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the high (0% inhibition) and low (100% inhibition) controls.
-
The results are plotted as a dose-response curve (percent inhibition vs. log of inhibitor concentration).
-
The IC50 value is determined from this curve using a suitable nonlinear regression model (e.g., four-parameter logistic fit).[13]
-
Caption: A typical workflow for determining the IC50 of a Syk inhibitor in vitro.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Selectivity of Syk-IN-1 Against ZAP-70: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its utility as a research tool or its potential as a therapeutic agent. This guide provides a detailed comparison of the investigational inhibitor Syk-IN-1's activity against its primary target, Spleen Tyrosine Kinase (Syk), and its closely related homolog, Zeta-associated protein of 70 kDa (ZAP-70).
Syk and ZAP-70 are critical non-receptor tyrosine kinases that play essential, yet largely non-overlapping, roles in the signaling pathways of the adaptive immune system. Syk is predominantly involved in B-cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of hematopoietic cells, making it a key mediator of allergic and inflammatory responses.[1] In contrast, ZAP-70 is crucial for T-cell receptor (TCR) signaling and T-cell development. Given their structural similarities, particularly within the ATP-binding pocket, developing highly selective inhibitors is a significant challenge but essential for targeted therapeutic intervention and precise biological inquiry.
This compound, also known as compound 11, has been identified as a potent inhibitor of Syk.[2] This guide synthesizes available biochemical data to objectively assess its selectivity against ZAP-70, provides detailed experimental protocols for inhibitor assessment, and visualizes the relevant biological and experimental frameworks.
Quantitative Data Presentation: this compound Kinase Inhibition Profile
To ascertain the selectivity of this compound, its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays. The following table summarizes the available data for this compound against Syk, ZAP-70, and a selection of other kinases to provide a broader context of its selectivity profile.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Syk | Data Source |
| Syk | 35 | 1 | MedchemExpress[2] |
| ZAP-70 | >10,000 | >285 | Thoma G, et al. (2015) |
| KDR (VEGFR2) | >10,000 | >285 | Thoma G, et al. (2015) |
| Flt3 | >10,000 | >285 | Thoma G, et al. (2015) |
| c-Kit | >10,000 | >285 | Thoma G, et al. (2015) |
| JAK2 | >10,000 | >285 | Thoma G, et al. (2015) |
Data for ZAP-70, KDR, Flt3, c-Kit, and JAK2 were obtained from the primary publication describing this compound (compound 11) by Thoma G, et al. J Med Chem. 2015;58(4):1950-63.
Based on this data, this compound demonstrates high selectivity for Syk over the closely related kinase ZAP-70, with a selectivity margin of over 285-fold. Furthermore, it shows minimal activity against other tested tyrosine and Janus kinases, underscoring its utility as a specific Syk probe in experimental settings.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and standardized biochemical assays. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to generate IC50 values.
Biochemical Kinase Inhibition Assay (Luminescent Format)
This assay measures the amount of ATP consumed during a kinase reaction. A decrease in the luminescent signal, which is proportional to the remaining ATP, indicates higher kinase activity.
1. Reagents and Materials:
-
Kinase: Purified, recombinant human Syk or ZAP-70 enzyme.
-
Substrate: A suitable peptide or protein substrate, such as Poly(Glu, Tyr) 4:1.
-
ATP: Adenosine triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA at an appropriate pH (e.g., 7.5).
-
Test Compound: this compound dissolved in DMSO, prepared in a serial dilution.
-
Detection Reagent: A commercial luminescent kinase assay kit (e.g., ADP-Glo™).
-
Microplates: 96-well or 384-well white opaque plates suitable for luminescence readings.
-
Plate Reader: A luminometer.
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare the 1x Kinase Assay Buffer from a concentrated stock.
-
Dilute the kinase enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Prepare a substrate/ATP master mix in Kinase Assay Buffer. The ATP concentration is often set near the Michaelis-Menten constant (Km) for the specific kinase to accurately reflect the inhibitor's affinity.[3]
-
-
Compound Plating:
-
Add 1 µL of the serially diluted this compound (or DMSO for control wells) to the wells of the microplate.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagents according to the manufacturer's protocol. This typically involves a two-step process:
-
Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Read the luminescence on a plate reader.
-
3. Data Analysis:
-
The raw luminescence units (RLU) are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).
-
The IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, is determined from the curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by Syk and ZAP-70.
Experimental Workflow
The logical flow for assessing the selectivity of a kinase inhibitor is depicted below.
References
Comparative Analysis of Syk-IN-1: A Guide to Reproducibility and Performance in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spleen tyrosine kinase (Syk) inhibitor, Syk-IN-1, with other notable Syk inhibitors. The data presented is collated from various preclinical studies to aid researchers in evaluating the reproducibility of experimental results. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes complex biological and experimental workflows.
Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells, making it a significant target for autoimmune diseases, inflammatory conditions, and hematological malignancies.[1][2] this compound is a potent inhibitor of Syk with a reported IC50 of 35 nM.[3] This guide aims to contextualize the performance of this compound by comparing it against other well-characterized Syk inhibitors such as Fostamatinib (the prodrug of R406), Entospletinib, Cerdulatinib, and others.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various Syk inhibitors against recombinant Syk kinase and in cell-based assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as ATP concentration in biochemical assays and cell types used in cellular assays.[4][5]
Table 1: Biochemical IC50 Values for Syk Inhibitors
| Inhibitor | Syk IC50 (nM) | Notes |
| This compound | 35 | Potent Syk inhibitor.[3] |
| PRT-060318 | 4 | A highly selective Syk inhibitor. |
| LAS189386 | 7.2 | A novel inhaled Syk inhibitor.[6] |
| Lanraplenib (GS-9876) | 9.5 | A highly selective and orally active Syk inhibitor. |
| Cerdulatinib | 32 | A dual inhibitor of Syk and JAK kinases.[7] |
| R406 (active metabolite of Fostamatinib) | 41 | An orally bioavailable and selective Syk inhibitor. |
| Sovleplenib | 25 | A potent and orally active selective Syk inhibitor. |
| R112 | 96 (Ki) | An ATP-competitive Syk inhibitor.[8] |
Table 2: Cellular IC50 Values for Syk Inhibitors
| Inhibitor | Assay Type | Cell Line/System | IC50 (nM) |
| LAS189386 | B-Cell Activation | Human B-cells | 22[6] |
| LAS189386 | Mast Cell Degranulation | LAD2 cells | 56[6] |
| R112 | Mast Cell Degranulation (Tryptase Release) | Human Mast Cells | 353 (EC50)[8] |
| R112 | Basophil Degranulation (Histamine Release) | Human Basophils | 280 (EC50)[8] |
| Fostamatinib (R406) | B-Cell Proliferation | DLBCL cell lines | 800 - 8100 (EC50)[9] |
| Cerdulatinib | B-Cell Proliferation (MTT Assay) | DLBCL cell lines | 290 - 2100[7] |
| BAY61-3606 | B-Cell Viability | BL41 cells | ~5000[10] |
| Tanshinone I | Mast Cell Degranulation (β-hexosaminidase release) | RBL-2H3 cells | 2760[11] |
Experimental Protocols
Reproducibility of experimental data is contingent on detailed and standardized protocols. Below are methodologies for key experiments commonly used to evaluate Syk inhibitors.
1. Biochemical Syk Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reagents: Recombinant Syk enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., this compound).[3]
-
Procedure:
-
The Syk enzyme and the test inhibitor are pre-incubated in the kinase buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP. The reaction is typically carried out at room temperature for a defined period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader. The IC50 value is determined by plotting the inhibitor concentration against the percentage of kinase activity inhibition.[3]
-
2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This cellular assay measures the release of the granular enzyme β-hexosaminidase from mast cells upon activation, which is a marker of degranulation.
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells are commonly used as a model for mast cells.
-
Procedure:
-
RBL-2H3 cells are sensitized overnight with anti-DNP IgE.
-
The sensitized cells are washed and then pre-incubated with the Syk inhibitor (e.g., this compound) at various concentrations.
-
Degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).
-
The supernatant is collected, and the activity of β-hexosaminidase is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
The absorbance is read at 405 nm, and the percentage of inhibition of degranulation is calculated to determine the IC50 value.
-
3. B-Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of Syk inhibitors on the proliferation of B-cell lines, which is often dependent on B-cell receptor (BCR) signaling.
-
Cell Lines: Diffuse large B-cell lymphoma (DLBCL) cell lines are frequently used.[9]
-
Procedure:
-
DLBCL cells are seeded in 96-well plates and treated with varying concentrations of the Syk inhibitor (e.g., this compound).
-
The cells are incubated for a period of time (e.g., 72 hours).[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), and the cell viability is calculated as a percentage of the untreated control. The EC50 value is then determined.[9]
-
Mandatory Visualizations
Syk Signaling Pathway in B-Cells
The following diagram illustrates the central role of Syk in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Lyn kinase phosphorylates the ITAMs of CD79a/b, which then recruit and activate Syk. Activated Syk initiates downstream signaling pathways, including the PLCγ2, PI3K/AKT, and MAPK pathways, leading to B-cell activation, proliferation, and differentiation.
References
- 1. Syk Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Syk-IN-1: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Syk-IN-1, a potent Spleen Tyrosine Kinase (Syk) inhibitor, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for its disposal, emphasizing safety and environmental responsibility.
This compound is a chemical compound used in laboratory research. Its proper disposal is governed by its chemical properties and associated hazards. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste through an approved waste disposal plant and in accordance with all applicable federal, state, and local regulations[1].
Chemical and Safety Data
A summary of the key chemical and safety information for this compound is provided in the table below for easy reference.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1491150-77-6 | [1] |
| Molecular Formula | C18H22N8O | [1] |
| Molecular Weight | 366.42 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Workflow for Disposal
The following diagram outlines the necessary steps for the proper disposal of this compound, from initial handling to final disposal. This workflow is designed to minimize exposure and environmental contamination.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Use a designated and clearly labeled hazardous waste container for all this compound waste.
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Any materials contaminated with this compound, such as pipette tips, centrifuge tubes, and absorbent paper.
-
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Container Management:
-
Keep the hazardous waste container securely sealed when not in use to prevent spills and volatilization.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
4. Final Disposal:
-
The disposal of the this compound waste must be handled by a licensed professional waste disposal service[2].
-
Contact your institution's EHS office to arrange for the collection and disposal of the waste container.
-
It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities[2].
5. Spill Management:
-
In the event of a spill, avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the hazardous waste container.
-
For solid spills, carefully collect the material, avoiding dust generation, and place it in the hazardous waste container.
-
Wash the spill area thoroughly.
-
Report any significant spills to your EHS office immediately.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash[2][3]. Its high toxicity to aquatic life necessitates specialized disposal to prevent environmental contamination[1].
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.
-
Maintain accurate records of the waste generated and its disposal for regulatory compliance.
References
Personal protective equipment for handling Syk-IN-1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Syk-IN-1. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent spleen tyrosine kinase (Syk) inhibitor.
Product Identification and Hazards
This compound is a chemical compound used in laboratory research. It is essential to be aware of its potential hazards to handle it safely.
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1491150-77-6 |
| Molecular Formula | C₁₈H₂₂N₈O |
| Molecular Weight | 366.42 g/mol |
| Potency (IC₅₀) | 35 nM[1] |
Hazard Statements:
Personal Protective Equipment (PPE)
To minimize exposure to this compound, all personnel must wear appropriate PPE.[3] The recommended level of protection for handling this compound is equivalent to Level D protection, which includes standard laboratory attire designed to protect against minimal hazards.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses or goggles, face shield | Protects against splashes, dust, and aerosols.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound.[4] |
| Body Protection | Laboratory coat or coveralls | Provides a barrier against accidental spills and contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Avoid inhalation of dust or aerosols.[2][5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
-
Weighing and Aliquoting: When weighing the solid compound, use an analytical balance within a ventilated enclosure. For creating stock solutions, dissolve the compound in a suitable solvent like DMSO.[1]
-
General Precautions: Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[2]
Storage: Proper storage conditions are essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years[6] |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[2][5] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician if irritation persists.[2][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[2][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and empty containers, in a designated and properly labeled hazardous waste container.
-
Decontamination: For liquid waste containing this compound, chemical disinfection may be appropriate before disposal, following institutional guidelines.[7][8]
-
Final Disposal: Dispose of the hazardous waste through an approved waste disposal plant or service.[2][5] Do not release into the environment.[2]
Syk Signaling Pathway and Inhibition
Spleen tyrosine kinase (Syk) is a key enzyme in various signaling pathways, particularly in hematopoietic cells. It plays a crucial role in the B cell receptor (BCR) signaling pathway, which is essential for B cell development and activation.[9][10] Syk is also involved in mTOR and MAPK signaling pathways in acute myeloid leukemia (AML).[11] this compound acts as a potent inhibitor of Syk, thereby blocking these downstream signaling events.
Caption: B Cell Receptor (BCR) signaling pathway with Syk inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1491150-77-6|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. Syk-IN-7 | Syk | TargetMol [targetmol.com]
- 7. ehs.unl.edu [ehs.unl.edu]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 10. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYK Regulates mTOR Signaling in AML - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
